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  • Product: Bis[(S,S,S)-DiazaPhos-SPE]
  • CAS: 851770-14-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Asymmetric Hydroformylation with Bis[(S,S,S)-DiazaPhos-SPE]

Executive Summary Asymmetric hydroformylation (AHF) stands as one of the most powerful atom-economic transformations in modern organic synthesis, providing direct access to valuable chiral aldehydes from simple olefins a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Asymmetric hydroformylation (AHF) stands as one of the most powerful atom-economic transformations in modern organic synthesis, providing direct access to valuable chiral aldehydes from simple olefins and syngas[1][2]. These aldehydes are versatile building blocks for a vast array of fine chemicals, pharmaceuticals, and agrochemicals[1][3]. The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center, typically rhodium, and orchestrates the stereochemical outcome. This guide delves into the intricate mechanism of rhodium-catalyzed asymmetric hydroformylation, with a specific focus on the highly effective bis-phospholane type ligand, Bis[(S,S,S)-DiazaPhos-SPE]. We will explore the fundamental catalytic cycle, elucidate the origins of enantioselectivity, present field-proven experimental protocols, and summarize the performance of this advanced catalyst system.

The Catalyst System: A Synergistic Partnership

The efficacy of the asymmetric hydroformylation process is determined by the interplay between the rhodium metal center and the chiral ligand.

The Rhodium Precursor

The catalytic cycle is typically initiated from a rhodium(I) precursor. A common and convenient choice is [Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I)), which readily reacts with syngas (a mixture of H₂ and CO) and the phosphorus ligand under reaction conditions to form the active catalyst species[4][5]. Under hydroformylation conditions, these precursors are converted into catalytically active rhodium-hydride species[6].

The Ligand: Bis[(S,S,S)-DiazaPhos-SPE]

Bis-phospholane-type ligands, including bis-diazaphospholanes, have demonstrated the ability to achieve very high regio- and enantioselectivities for a variety of substrates[1][2]. The Bis[(S,S,S)-DiazaPhos-SPE] ligand belongs to this privileged class.

  • Structure and Chirality: The ligand is a bidentate phosphorus donor featuring two P-stereogenic diazaphospholane moieties. The "(S,S,S)" designation refers to the defined stereochemistry at the phosphorus atoms and the chiral backbone connecting them. This rigid, well-defined chiral environment is crucial for effective stereochemical communication with the substrate.

  • Electronic and Steric Properties: The diazaphospholane structure imparts specific electronic properties and creates a sterically demanding chiral pocket around the rhodium center. This combination is key to controlling both the rate of reaction and the selectivity.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The generally accepted mechanism for rhodium-catalyzed hydroformylation, first detailed by Heck and Breslow, serves as the foundation for understanding the asymmetric variant[7]. The cycle involves a series of discrete, sequential steps centered around a 16- or 18-electron rhodium complex.

The catalytic cycle begins with the formation of a 16-electron rhodium-hydride fragment, which is the active catalytic species[7]. An olefin coordinates to an available site on the rhodium center, forming a five-coordinate intermediate[7]. This is followed by the migratory insertion of the olefin into the rhodium-hydride bond, resulting in a four-coordinate rhodium-alkyl species[7]. A molecule of carbon monoxide then coordinates to this complex, which subsequently undergoes migratory insertion into the rhodium-alkyl bond to form a rhodium-acyl complex[7]. The final step is the hydrogenolysis of this acyl complex, which releases the aldehyde product and regenerates the initial rhodium-hydride catalyst[7].

Asymmetric Hydroformylation Catalytic Cycle Figure 1: The Heck-Breslow Catalytic Cycle for Hydroformylation A [RhH(CO)(L)₂] Active Catalyst B [RhH(CO)(L)₂(Olefin)] Olefin Complex A->B + Olefin - CO B->A - Olefin + CO C [Rh(Alkyl)(CO)(L)₂] Alkyl Complex B->C Migratory Insertion (Regio- & Enantio- determining step) D [Rh(Alkyl)(CO)₂(L)₂] Carbonyl Adduct C->D + CO E [Rh(Acyl)(CO)(L)₂] Acyl Complex D->E Migratory Insertion E->A + H₂ - Aldehyde (Reductive Elimination)

Caption: The fundamental steps of the rhodium-catalyzed hydroformylation cycle.

The Origin of Asymmetry: How Bis[(S,S,S)-DiazaPhos-SPE] Controls Stereochemistry

While the general cycle outlines the reaction pathway, the unique structure of the Bis[(S,S,S)-DiazaPhos-SPE] ligand is what dictates the high enantioselectivity. This control is exerted primarily during the olefin coordination and migratory insertion steps.

Formation of a Chiral Catalytic Pocket

Upon coordination to the rhodium center, the bidentate DiazaPhos ligand establishes a rigid and sterically defined chiral environment. Theoretical and experimental studies on analogous phosphine-phosphite and bisphosphine ligands suggest that the active catalyst, a trigonal bipyramidal rhodium-hydride species, preferentially adopts an equatorial-apical (e,a) coordination geometry[8][9][10]. This arrangement is critical as it places one of the phosphorus donors in a position to strongly influence the substrate's approach. The combination of the ligand's axial chirality and its P-stereogenic centers creates a highly asymmetric space, often conceptualized as a quadrant model.

The Enantioselectivity-Determining Step

The coordination of the prochiral olefin to the chiral rhodium complex generates two possible diastereomeric intermediates. The relative stability of these intermediates and, more importantly, the activation barriers for their conversion to the subsequent rhodium-alkyl complexes, determine the enantiomeric excess of the final product.

The migratory insertion of the olefin into the Rh-H bond is widely considered the key enantioselectivity-determining step. The bulky substituents on the DiazaPhos ligand create significant steric hindrance. To minimize non-bonded interactions, the olefin preferentially coordinates and inserts in a specific orientation. For example, the larger substituent on the olefin will orient itself away from the most sterically demanding parts of the ligand, favoring one diastereomeric transition state over the other. This energetic preference is directly translated into the selective formation of one enantiomer of the branched aldehyde product. Repulsive interactions between the substrate and the ligand are often responsible for this enantiodifferentiation[8].

Stereochemical Model Figure 2: Conceptual Model for Stereoselection cluster_0 Chiral Pocket of [Rh]-DiazaPhos Catalyst cluster_1 Rh Rh P1 P Rh->P1 P2 P Rh->P2 Bulky Group 1 Sterically Hindered Quadrant Bulky Group 2 Sterically Hindered Quadrant Open Quadrant 1 Favored Approach Open Quadrant 2 Favored Approach Olefin R_L-CH=CH-R_S Arrow Arrow->Rh

Caption: Olefin approaches the chiral catalyst from less hindered quadrants.

Performance and Substrate Scope

Rhodium catalysts modified with bis-diazaphospholane ligands are effective for the hydroformylation of a range of challenging substrates, including Z-enamides and Z-enol esters, under mild conditions[11]. The data below, compiled from representative studies on similar bis-phospholane systems, illustrates the high selectivities achievable.

SubstrateLigand TypeConversion (%)Regioselectivity (b:l)Enantioselectivity (% ee)Reference
Vinyl AcetateBis-diazaphospholane>99>99:193[2][7]
StyreneBis-diazaphospholane>9995:590[2]
Allyl CyanideBis-diazaphospholane>9996:483[2][7]
Z-EnamideRh-bisdiazaphos95>99:198[11]

Table 1: Representative Performance of Rhodium/Bis-phospholane Catalysts in Asymmetric Hydroformylation. Conditions vary by substrate and study.

The ability of a ligand to provide high regioselectivity (a high branched-to-linear ratio) is critical, as the achiral linear aldehyde is an impurity that must be separated[2]. The DiazaPhos ligand class excels in delivering both high branched-selectivity and high enantioselectivity concurrently.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, field-proven methodology for conducting an asymmetric hydroformylation experiment.

Materials and Pre-reaction Setup
  • Rhodium Precursor: [Rh(acac)(CO)₂]

  • Ligand: Bis[(S,S,S)-DiazaPhos-SPE]

  • Solvent: Toluene, freshly distilled and degassed (or other suitable solvent).

  • Substrate: Olefin, purified and degassed.

  • Gases: Syngas (1:1 H₂/CO), high purity.

  • Apparatus: A high-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • In a nitrogen-filled glovebox, add [Rh(acac)(CO)₂] (1.0 mol%) and the Bis[(S,S,S)-DiazaPhos-SPE] ligand (1.2 mol%, typically a 1.2:1 ligand-to-rhodium ratio) to the autoclave reactor[2].

    • Add the desired volume of degassed toluene to achieve the target concentration (e.g., 0.1 M).

    • Seal the autoclave and remove it from the glovebox.

  • Reaction Execution:

    • Place the autoclave in a heating mantle on a magnetic stir plate.

    • Purge the autoclave by pressurizing with syngas to ~100 psi and then venting to atmospheric pressure. Repeat this cycle three times to ensure an inert atmosphere.

    • Pressurize the reactor to the desired pressure with syngas (e.g., 150-300 psi)[2].

    • Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C). Note: Lower temperatures often favor higher enantioselectivity but may result in lower reaction rates[2].

    • Inject the degassed olefin substrate via a syringe pump or add it during the initial setup in the glovebox.

    • Maintain the reaction at the set temperature and pressure, monitoring the pressure for gas uptake, which indicates reaction progress.

  • Work-up and Analysis:

    • After the desired reaction time (e.g., 12-24 hours), cool the reactor to room temperature in an ice bath.

    • Carefully vent the excess syngas in a fume hood.

    • Open the reactor and take an aliquot of the reaction mixture.

    • Conversion and Regioselectivity Analysis: Analyze the aliquot by Gas Chromatography (GC) or ¹H NMR spectroscopy using an internal standard to determine the conversion of the starting material and the ratio of branched to linear aldehyde products.

    • Enantioselectivity Analysis: The enantiomeric excess (% ee) of the chiral branched aldehyde is determined by chiral GC or HPLC using a suitable chiral stationary phase column.

Conclusion

The rhodium/Bis[(S,S,S)-DiazaPhos-SPE] system represents a state-of-the-art catalyst for asymmetric hydroformylation. Its success is rooted in the ligand's ability to form a rigid, well-defined chiral pocket around the rhodium center. This structure forces the incoming olefin into a specific orientation during the crucial migratory insertion step, leading to the highly selective formation of one aldehyde enantiomer. By understanding this intricate mechanism, researchers can better rationalize catalyst performance and design new, even more effective systems for the synthesis of complex, high-value chiral molecules.

References

  • Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. ResearchGate. Available at: [Link]

  • Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction. PubMed. Available at: [Link]

  • Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. RWTH Publications. Available at: [Link]

  • In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Highly Enantioselective Hydroformylation of Olefins Catalyzed by Rhodium(I) Complexes of New Chiral Phosphine−Phosphite Ligands. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Publications. Available at: [Link]

  • Regioselective Hydroformylation of an α,β‐Unsaturated Ester: Spectroscopic Studies on Catalytic Species and the Influence of. Wiley Online Library. Available at: [Link]

  • Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands | Request PDF. ResearchGate. Available at: [Link]

  • Asymmetric Hydroformylation. Chemical Reviews - ACS Publications. Available at: [Link]

  • ChemInform Abstract: Rh-Catalyzed Asymmetric Hydroformylation of Functionalized 1,1-Disubstituted Olefins. ResearchGate. Available at: [Link]

  • RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. Illinois chemistry. Available at: [Link]

  • Hydroformylation reaction and design of a syngas surrogate from main... ResearchGate. Available at: [Link]

  • Recent Developments in Asymmetric Hydroformylation | Request PDF. ResearchGate. Available at: [Link]

  • In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Hydroformylation. Wikipedia. Available at: [Link]

  • In-situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions. ResearchGate. Available at: [Link]

  • Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates. RSC Publishing. Available at: [Link]

  • Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. ACS Publications. Available at: [Link]

  • Self-Assembly of a Confined Rhodium Catalyst for Asymmetric Hydroformylation of Unfunctionalized Internal Alkenes. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI. Available at: [Link]

  • Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates. RSC Publishing. Available at: [Link]

  • and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligand. ACS Publications. Available at: [Link]

  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. PMC. Available at: [Link]

  • Hydroformylation Process and Applications. Mettler Toledo. Available at: [Link]

  • Computational aspects of hydroformylation. RSC Advances (RSC Publishing). Available at: [Link]

  • Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule. PMC. Available at: [Link]

  • Metal-catalyzed asymmetric hydroformylation : towards the understanding of stereoselection processes. Pure. Available at: [Link]

  • Asymmetric hydroformylation of Z-enamides and enol esters with rhodium-bisdiazaphos catalysts. PubMed. Available at: [Link]

  • Synthesis and Application of a New Bisphosphite Ligand Collection for Asymmetric Hydroformylation of Allyl Cyanide. Chemolink.com. Available at: [Link]

  • (PDF) Asymmetric Hydroformylation. ResearchGate. Available at: [Link]

  • Bis(acyl)phosphide ‐ Ambidentate Ligands for the Synthesis of Group 14 and 15 Main Group Element Compounds. Wiley Online Library. Available at: [Link]

  • Synthesis and Coordination Chemistry of the First Water-Soluble Dithio−Bis(phosphine) Ligands. ACS Figshare. Available at: [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. PMC. Available at: [Link]

  • Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Wiley Online Library. Available at: [Link]

Sources

Exploratory

Architectural Mastery in Catalysis: Structural Properties of C2-Symmetric Bisdiazaphospholane Ligands

Executive Summary As a Senior Application Scientist, I frequently encounter drug development campaigns that stall during late-stage asymmetric hydroformylation (AHF) or hydrogenation due to poor regiocontrol. The solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter drug development campaigns that stall during late-stage asymmetric hydroformylation (AHF) or hydrogenation due to poor regiocontrol. The solution rarely lies in brute-force condition screening; it requires rational architectural engineering of the catalyst's coordination sphere. Enter the C2-symmetric bisdiazaphospholane (BDP) ligands. Pioneered by the Clark Landis group, these ligands solve long-standing challenges in simultaneous enantio- and regiocontrol. This technical whitepaper deconstructs the structural properties of BDPs, explains the causality between their modular architecture and catalytic selectivity, and provides field-proven, self-validating protocols for their synthesis and immobilization.

The Architectural Logic of C2-Symmetric Bisdiazaphospholanes

Unlike traditional bisphosphines (e.g., BINAP) or bisphosphites, BDPs feature a highly modular, rigid diazaphospholane ring system. The structural genius of BDPs lies in their decoupling of the chiral backbone from the steric bulk of the active site.

C2-Symmetry and the Chiral Pocket C2-symmetry is a foundational principle in asymmetric catalysis because it drastically reduces the number of possible diastereomeric transition states, simplifying the energetic landscape. In BDPs, the C2-symmetric axis ensures that the substrate approaches the rhodium metal center through a well-defined, deep chiral pocket. This pocket is constructed by the N-substituents of the diazaphospholane rings, which project forward to embrace the coordinating substrate, dictating the facial selectivity of migratory insertion (1[1]).

The Diazaphospholane Ring: Acylhydrazine vs. sp3-Hybridized Backbones The core ring structure traditionally features an acylhydrazine backbone. However, reducing this backbone to an alkylhydrazine yields an all-sp3 hybridized ring. This structural modification fundamentally alters the C–N–N–C torsion angle. The increased puckering of the reduced BDP (red-BDP) closely mimics the highly selective (R,R)-Ph-BPE ligand, leading to a dramatic, up to 5-fold increase in regioselectivity for branched aldehydes during AHF (2[2]).

G BDP C2-Symmetric Bisdiazaphospholane (BDP) Core Symmetry C2-Symmetry (Deep Chiral Pocket) BDP->Symmetry Rings Diazaphospholane Rings (C-N-N-C Torsion) BDP->Rings Substituents N-Substituents (Steric/Electronic Tuning) BDP->Substituents Bridge Phosphine Bridge (Bite Angle Control) BDP->Bridge Enantioselectivity High Enantioselectivity (>90% ee) Symmetry->Enantioselectivity Dictates Regioselectivity High Regioselectivity (Branched vs Linear) Rings->Regioselectivity Modulates

Structural components of BDP ligands and their catalytic effects.

Mechanistic Causality: How Structure Dictates Selectivity

In pharmaceutical synthesis, regioselectivity (branched vs. linear) is often as critical as enantioselectivity. The structural properties of BDPs dictate these outcomes through precise steric and electronic mechanisms.

Torsion Angles and Regiocontrol Why does the transition from an acylhydrazine to an sp3-hybridized backbone increase branched selectivity? The causality lies in the C–N–N–C torsion angle. The sp3 reduction induces a severe puckering of the diazaphospholane ring. This puckering forces the N-substituents into a pseudo-axial orientation, creating a tight steric boundary that thermodynamically destabilizes the linear rhodium-alkyl intermediate, thereby funneling the reaction toward the branched isomer (2[2]).

Immobilization and Microenvironments For industrial-scale applications, recycling expensive precious metals and chiral ligands is paramount. BDPs can be tethered to solid supports (e.g., Tentagel resins) via carboxamide linkages. The structural integrity of the BDP must be maintained during this process. By utilizing tetraacyl fluoride BDP intermediates, researchers can form asymmetrical tetracarboxamides, covalently linking the ligand to the resin without altering the geometry of the primary chiral pocket. This ensures that the immobilized catalyst retains solution-like behavior and selectivity (3[3]).

Self-Validating Experimental Workflows

To ensure reproducibility across different laboratories, the synthesis and immobilization of BDP ligands must be approached as a self-validating system, where each intermediate is isolated and spectroscopically verified before proceeding.

Protocol 1: Synthesis and Resolution of BDP Ligands
  • Racemic Tetracarboxylic Acid Synthesis: Condense the primary phosphine bridge with the appropriate hydrazine and glyoxal derivatives to form the racemic tetracarboxylic acid bisdiazaphospholane.

  • Chiral Resolution: Treat the racemic mixture with a resolving agent (e.g., chiral amines). Separate the desired enantiomer via selective recrystallization of the diastereomeric salts.

    • System Validation: Confirm enantiopurity (>99% ee) via chiral HPLC before proceeding (1[1]).

  • Activation: Convert the enantiopure tetraacid to a tetraacyl fluoride using a fluorinating agent (e.g., cyanuric fluoride).

    • System Validation: 19F NMR must show distinct peaks corresponding to the diastereotopic acyl fluorides (3[3]).

  • Amide Bond Formation: React the tetraacyl fluoride with specific secondary or primary amines to install the desired N-substituents, tuning the steric bulk of the chiral pocket.

Protocol 2: Immobilization and Metalation
  • Support Functionalization: Suspend amine-terminated Tentagel beads in a solvent. Add a substoichiometric amount of the tetraacyl fluoride BDP to ensure single-point carboxamide attachment.

  • Capping: React the tethered BDP with (S)-methylbenzylamine to convert the remaining acyl fluorides to amides. Cap any unreacted resin amines with acetic anhydride to prevent background racemization of chiral aldehydes (3[3]).

  • Metalation: Gently agitate the BDP-functionalized beads with Rh(acac)(CO)2 (50 μmol Rh/g bead) for 2 hours.

    • System Validation: 31P solid-state NMR should confirm the shift from free ligand to the Rh-coordinated complex, typically achieving a 3:1 metalated-to-free ratio (3[3]).

Workflow Step1 1. Racemic Tetracarboxylic Acid Synthesis Step2 2. Chiral Resolution via Recrystallization Step1->Step2 Step3 3. Conversion to Tetraacyl Fluoride Step2->Step3 Step4 4. Amide Bond Formation (N-Tuning) Step3->Step4 Step5 5. Solid Support Immobilization Step4->Step5 Step6 6. Rh(acac)(CO)2 Metalation Step5->Step6

Step-by-step synthesis and metalation workflow for BDP catalysts.

Quantitative Performance Analysis

The following table synthesizes the impact of structural modifications (backbone reduction and immobilization) on the Rh-catalyzed AHF of benchmark substrates. The data highlights that while immobilization slightly reduces selectivity compared to homogeneous counterparts, the performance remains exceptionally high for industrial applications.

SubstrateLigand TypeRegioselectivity (b:l)Enantioselectivity (% ee)Source
Styrene Homogeneous C3 (Acylhydrazine)>50:194%3
Styrene Immobilized C3 (Tentagel)40:192%3
Vinyl Acetate Homogeneous C3 (Acylhydrazine)120:191%3
Vinyl Acetate Immobilized C3 (Tentagel)95:189%3
Allyl Cyanide (R,R)-Ph-BPE (sp3 reference)7.1:190%2
Conclusion

The C2-symmetric bisdiazaphospholane ligands represent a triumph of rational ligand design in asymmetric catalysis. By decoupling the modular N-substituents from the rigid phosphorus-containing core, chemists can independently tune enantioselectivity and regioselectivity. The transition from acylhydrazine to sp3-hybridized backbones, alongside robust immobilization strategies, cements BDPs as indispensable tools in the scalable synthesis of chiral pharmaceuticals.

References
  • Clark R.
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Organometallics (ACS Publications)

Sources

Foundational

The Coordination Chemistry of Rh(acac)(CO)₂ with DiazaPhos-SPE: A Technical Guide for Advanced Catalysis

Abstract This technical guide provides a comprehensive examination of the coordination chemistry between dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂], and the chiral diazaphospholane ligand, DiazaPhos-SPE. Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the coordination chemistry between dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂], and the chiral diazaphospholane ligand, DiazaPhos-SPE. Developed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the fundamental principles governing the formation of the active catalytic species, its structural and electronic properties, and its application in high-stakes asymmetric synthesis. We will explore the causality behind experimental design, present detailed characterization methodologies, and offer a robust framework for the utilization of this advanced catalytic system.

Introduction: The Synergy of Rhodium and Chiral Phosphines

Rhodium-catalyzed hydroformylation stands as a cornerstone of industrial organic synthesis, enabling the atom-economical conversion of alkenes to valuable aldehydes. The pursuit of enantiomerically pure aldehydes has propelled the development of a vast arsenal of chiral phosphine ligands. Among these, the DiazaPhos-SPE ligand, a creation from the Landis group, has emerged as a powerful tool for achieving exceptional levels of enantioselectivity in asymmetric hydroformylation.[1]

The precursor of choice for many of these catalytic systems is [Rh(acac)(CO)₂], a stable, air-tolerant Rh(I) source that readily undergoes ligand substitution to generate catalytically active species.[2] Understanding the intricate dance of coordination between DiazaPhos-SPE and the rhodium center is paramount to harnessing the full potential of this catalytic system. This guide will illuminate the path from precursor to active catalyst, providing the scientific rationale behind each step.

The Protagonists: A Closer Look at the Key Molecules

Dicarbonyl(acetylacetonato)rhodium(I) - [Rh(acac)(CO)₂]

[Rh(acac)(CO)₂] is a square planar d⁸ Rh(I) complex that serves as a versatile and widely used catalyst precursor in a multitude of organic transformations, including hydrogenation and carbonylation reactions. Its stability, solubility in common organic solvents, and the labile nature of its carbonyl ligands make it an ideal starting material for generating coordinatively unsaturated and catalytically active rhodium species.

The acetylacetonate (acac) ligand is a bidentate monoanionic ligand that chelates to the rhodium center through its two oxygen atoms. The two carbonyl (CO) ligands are strong π-acceptors, which influence the electronic properties of the rhodium center. The lability of these CO ligands is key to the substitution reaction with incoming phosphine ligands.

DiazaPhos-SPE: A Chiral Ligand for Asymmetric Induction

DiazaPhos-SPE is a member of the 3,4-diazaphospholane class of ligands, which are noted for their unique steric and electronic properties.[3] These ligands are synthesized from chiral precursors, embedding stereochemical information directly into the ligand framework. This inherent chirality is then transferred to the metal center upon coordination, creating a chiral environment that directs the stereochemical outcome of the catalytic reaction.

The "SPE" designation in DiazaPhos-SPE refers to the specific substituents on the diazaphospholane ring, which are crucial for its performance. The bidentate nature of many diazaphospholane ligands allows for the formation of a stable chelate ring with the rhodium center, a critical factor in achieving high enantioselectivity.

The Coordination Event: From Precursor to Active Complex

The reaction between [Rh(acac)(CO)₂] and a bidentate phosphine ligand like DiazaPhos-SPE is a ligand substitution process. The more strongly donating phosphine ligand displaces one or both of the carbonyl ligands to form a new rhodium complex. The exact nature of the resulting species can depend on the reaction stoichiometry and conditions.

In the context of hydroformylation, the reaction is typically carried out in situ under a carbon monoxide and hydrogen (syngas) atmosphere.[4] This leads to the formation of the active catalytic species, which is generally believed to be a rhodium hydride complex of the type [HRh(DiazaPhos-SPE)(CO)₂].

dot graph TD { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];

} Caption: Generalized reaction scheme for the in-situ formation of the active rhodium-hydride catalyst.

Mechanistic Considerations

The initial step involves the coordination of the DiazaPhos-SPE ligand to the rhodium center. Given the bidentate nature of many diazaphospholane ligands, it is likely that DiazaPhos-SPE chelates to the rhodium, displacing the two carbonyl ligands. However, monodentate coordination or the displacement of only one CO ligand are also possibilities, leading to a mixture of species in solution.

Under hydroformylation conditions, the presence of H₂ facilitates the formation of a rhodium hydride, which is the key intermediate for the catalytic cycle. The acetylacetonate ligand is typically lost during this activation step. The remaining carbonyl ligands play a crucial role in the subsequent steps of the hydroformylation cycle, including alkene coordination, migratory insertion, and reductive elimination.

Experimental Protocol: A Representative Synthesis

While the in situ generation of the catalyst is common for hydroformylation, the synthesis and isolation of a well-defined Rh(I)-DiazaPhos-SPE complex can be valuable for mechanistic studies and as a well-characterized precatalyst. The following is a representative protocol for the synthesis of a Rh(acac)(phosphine) complex, adapted from procedures for analogous bidentate phosphine ligands.[2]

Objective: To synthesize and characterize the [Rh(acac)(DiazaPhos-SPE)] complex.

Materials:

  • Dicarbonyl(acetylacetonato)rhodium(I), [Rh(acac)(CO)₂]

  • DiazaPhos-SPE ligand

  • Anhydrous, degassed toluene

  • Anhydrous, degassed hexane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

Procedure:

  • Preparation: In a glovebox or under a nitrogen atmosphere, charge a Schlenk flask with [Rh(acac)(CO)₂] (1 equivalent) and a magnetic stir bar.

  • Ligand Addition: In a separate flask, dissolve DiazaPhos-SPE (1 equivalent) in anhydrous, degassed toluene.

  • Reaction: Slowly add the DiazaPhos-SPE solution to the stirred suspension of [Rh(acac)(CO)₂] at room temperature. A color change and gas evolution (CO) are typically observed.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation: Reduce the solvent volume in vacuo. Add anhydrous, degassed hexane to precipitate the product.

  • Purification: Filter the resulting solid, wash with hexane, and dry in vacuo to yield the desired [Rh(acac)(DiazaPhos-SPE)] complex.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];

} Caption: A typical workflow for the synthesis of a Rh(acac)(diphosphine) complex.

Characterization of the Coordinated Complex

Thorough characterization of the synthesized complex is essential to confirm its identity and purity. The following techniques are indispensable for studying rhodium-phosphine complexes.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for characterizing phosphine ligands and their coordination complexes.[5]

  • Chemical Shift (δ): Upon coordination to rhodium, the ³¹P chemical shift of DiazaPhos-SPE is expected to shift downfield compared to the free ligand. The magnitude of this shift provides information about the electronic environment of the phosphorus atom.

  • Coupling Constant (¹JRh-P): The coupling between the phosphorus nucleus (³¹P, I=1/2) and the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundance) results in a characteristic doublet in the ³¹P NMR spectrum. The magnitude of the ¹JRh-P coupling constant is typically in the range of 150-250 Hz for Rh(I)-phosphine complexes and is a definitive indicator of P-Rh bond formation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for monitoring the carbonyl ligands.

  • ν(CO) Stretching Frequencies: The free [Rh(acac)(CO)₂] precursor exhibits two strong ν(CO) bands in the range of 2000-2100 cm⁻¹. Upon substitution of one or both CO ligands with the more electron-donating DiazaPhos-SPE, the remaining CO ligands will experience increased back-bonding from the more electron-rich rhodium center. This strengthening of the Rh-C bond and weakening of the C-O bond results in a decrease (red-shift) of the ν(CO) stretching frequencies. The number and position of the ν(CO) bands in the product can help determine the geometry and composition of the final complex.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the coordinated DiazaPhos-SPE ligand and the acetylacetonate ligand. Changes in the chemical shifts of the protons and carbons near the phosphorus donor atoms upon coordination can provide further evidence of complex formation.

Technique Key Observable Interpretation
³¹P NMR Chemical Shift (δ)Downfield shift upon coordination.
¹JRh-P CouplingConfirms direct Rh-P bond; typically 150-250 Hz for Rh(I).
IR Spectroscopy ν(CO) Stretching FrequenciesRed-shift compared to [Rh(acac)(CO)₂] indicates ligand substitution.
¹H & ¹³C NMR Chemical Shift ChangesConfirms coordination of the DiazaPhos-SPE and acac ligands.

Application in Asymmetric Hydroformylation

The primary application of the [Rh(acac)(CO)₂]/DiazaPhos-SPE system is in asymmetric hydroformylation. The chiral rhodium complex generated in situ catalyzes the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond with high enantioselectivity.

The high efficiency of the DiazaPhos-SPE ligand in this transformation is attributed to its ability to create a well-defined and sterically demanding chiral pocket around the rhodium center. This chiral environment forces the incoming alkene substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the aldehyde product.

dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#34A853"];

} Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion and Future Outlook

The coordination chemistry of [Rh(acac)(CO)₂] with the chiral ligand DiazaPhos-SPE represents a sophisticated and highly effective system for asymmetric catalysis. The principles of ligand substitution, in situ catalyst activation, and stereochemical control are central to its success. This guide has provided a foundational understanding of these principles, from the properties of the individual components to the characterization of the resulting complex and its application in asymmetric hydroformylation.

Future research in this area will likely focus on the development of new generations of diazaphospholane ligands with even greater activity and selectivity. Furthermore, detailed mechanistic studies, aided by computational modeling, will continue to unravel the subtle electronic and steric effects that govern the performance of these remarkable catalysts, paving the way for the design of even more efficient and selective catalytic systems for the synthesis of complex, high-value molecules.

References

  • Landis, C. R., et al. (2006). Synthesis, Characterization, and Transition-Metal Complexes of 3,4-Diazaphospholanes. Organometallics, 25(5), 1377–1391.
  • Klosin, J., & Landis, C. R. (2007). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Accounts of Chemical Research, 40(12), 1251–1259.
  • Gini, A., et al. (2011). Reactivity of Novel N,N′-Diphosphino-Silanediamine-Based Rhodium(I) Derivatives. Inorganic Chemistry, 50(20), 10398–10410.
  • Bara-Estaún, A., et al. (2020). Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh3 – catalysed hydroformylation of 1-hexene. Faraday Discussions, 224, 385-401.
  • Kranenburg, M., et al. (1995). New Diphosphine Ligands Based on Heterocyclic Aromatics and Their Application in Rhodium-Catalyzed Hydroformylation: Effect of the Bite Angle. Organometallics, 14(6), 3081–3089.
  • Abrams, M. L., Foarta, F., & Landis, C. R. (2014). Asymmetric hydroformylation of Z-enamides and enol esters with rhodium-bisdiazaphos catalysts. Journal of the American Chemical Society, 136(41), 14583–14588.
  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Moers, F. G., de Jong, J. A. M., & Beaumont, P. M. H. (1973). Tricyclohexylphosphine complexes of rhodium(I), rhodium(II), iridium(I) and iridium(III). Journal of Inorganic and Nuclear Chemistry, 35(6), 1915–1920.
  • van der Veen, L. A., et al. (1998). The first example of a highly enantioselective and regioselective hydroformylation of a disubstituted alkene.
  • Klosin, J., et al. (2013). Libraries of Bisdiazaphospholanes and Optimization of Rhodium-Catalyzed Enantioselective Hydroformylation. The Journal of Organic Chemistry, 78(9), 4345–4362.
  • Cuny, G. D., & Buchwald, S. L. (1993). Practical, High-Yield Synthesis of Ruthenium(II) and Rhodium(I) Complexes of an Atropisomeric Biphenyl-Based Diphosphine Ligand. Organometallics, 12(10), 3988–3992.
  • Diéguez, M., Pàmies, O., & Claver, C. (2004). Sugar-derived phosphine-phosphite and diphosphite ligands in asymmetric catalysis. Chemical Reviews, 104(6), 3189–3215.
  • Gelmini, L., & Stephan, D. W. (1987). Rhodium(I) and iridium(I) complexes of chelating diphosphine ligands containing the 2,2'-bis(trifluoromethyl)-4,4',5,5'-tetrafluoro-1,1'-biphenyl backbone. Organometallics, 6(7), 1515–1522.
  • Hayashi, T. (2000). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354–362.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • Pregosin, P. S. (1986). ³¹P-n.m.r. of transition metal phosphine complexes.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
  • Casey, C. P., et al. (1991). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh₄(CO)₈₊₂n(L)₂₋n (n = 0, 1) and {Rh₄(CO)₁₀L}₂ Monomeric and Dimeric Species. Organometallics, 10(1), 11-19.
  • Trzeciak, A. M., & Ziółkowski, J. J. (1999). Rh(acac)(CO)(PR₃) and Rh(oxinate)(CO)(PR₃) complexes - Substitution chemistry and structural aspects. Coordination Chemistry Reviews, 190-192, 883-898.
  • Huang, T., et al. (2022). Bidentate Rh(I)-phosphine complexes for the C-H activation of alkanes: computational modelling and mechanistic insight.
  • Robbins, D. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation.
  • Thomas, P. J., et al. (2011).
  • Clark, T. P., & Landis, C. R. (2005). A New Class of Chiral Diazaphospholane Ligands for Asymmetric Catalysis: Highly Enantioselective Rh-Catalyzed Hydroformylation of Alkenes. Journal of the American Chemical Society, 127(15), 5438–5439.
  • Landis, C. R., et al. (2004). Design, Synthesis, and Application of a New Class of Chiral Diazaphospholane Ligands for Asymmetric Catalysis. Journal of the American Chemical Society, 126(19), 6156–6157.
  • Klosin, J., & Landis, C. R. (2007). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Accounts of Chemical Research, 40(12), 1251-1259.
  • Gelmini, L., & Stephan, D. W. (1987). Rhodium(I) and iridium(I) complexes of chelating diphosphine ligands containing the 2,2'-bis(trifluoromethyl)-4,4',5,5'-tetrafluoro-1,1'-biphenyl backbone. Organometallics, 6(7), 1515–1522.
  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
  • Moers, F. G., de Jong, J. A. M., & Beaumont, P. M. H. (1973). Tricyclohexylphosphine complexes of rhodium(I), rhodium(II), iridium(I) and iridium(III). Journal of Inorganic and Nuclear Chemistry, 35(6), 1915–1920.
  • van der Veen, L. A., et al. (1998). The first example of a highly enantioselective and regioselective hydroformylation of a disubstituted alkene.
  • Klosin, J., et al. (2013). Libraries of Bisdiazaphospholanes and Optimization of Rhodium-Catalyzed Enantioselective Hydroformylation. The Journal of Organic Chemistry, 78(9), 4345–4362.
  • Cuny, G. D., & Buchwald, S. L. (1993). Practical, High-Yield Synthesis of Ruthenium(II) and Rhodium(I) Complexes of an Atropisomeric Biphenyl-Based Diphosphine Ligand. Organometallics, 12(10), 3988–3992.
  • Diéguez, M., Pàmies, O., & Claver, C. (2004). Sugar-derived phosphine-phosphite and diphosphite ligands in asymmetric catalysis. Chemical Reviews, 104(6), 3189–3215.
  • Gelmini, L., & Stephan, D. W. (1987). Rhodium(I) and iridium(I) complexes of chelating diphosphine ligands containing the 2,2'-bis(trifluoromethyl)-4,4',5,5'-tetrafluoro-1,1'-biphenyl backbone. Organometallics, 6(7), 1515–1522.
  • Hayashi, T. (2000). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354–362.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • Pregosin, P. S. (1986). ³¹P-n.m.r. of transition metal phosphine complexes.
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
  • Casey, C. P., et al. (1991). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh₄(CO)₈₊₂n(L)₂₋n (n = 0, 1) and {Rh₄(CO)₁₀L}₂ Monomeric and Dimeric Species. Organometallics, 10(1), 11-19.
  • Trzeciak, A. M., & Ziółkowski, J. J. (1999). Rh(acac)(CO)(PR₃) and Rh(oxinate)(CO)(PR₃) complexes - Substitution chemistry and structural aspects. Coordination Chemistry Reviews, 190-192, 883-898.
  • Huang, T., et al. (2022). Bidentate Rh(I)-phosphine complexes for the C-H activation of alkanes: computational modelling and mechanistic insight.
  • Robbins, D. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation.
  • Thomas, P. J., et al. (2011).
  • Clark, T. P., & Landis, C. R. (2005). A New Class of Chiral Diazaphospholane Ligands for Asymmetric Catalysis: Highly Enantioselective Rh-Catalyzed Hydroformylation of Alkenes. Journal of the American Chemical Society, 127(15), 5438–5439.
  • Landis, C. R., et al. (2004). Design, Synthesis, and Application of a New Class of Chiral Diazaphospholane Ligands for Asymmetric Catalysis. Journal of the American Chemical Society, 126(19), 6156–6157.
  • Klosin, J., & Landis, C. R. (2007). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Accounts of Chemical Research, 40(12), 1251-1259.

Sources

Exploratory

A Technical Guide to the Electronic and Steric Effects of Bis[(S,S,S)-DiazaPhos-SPE] in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic activity.[1][2] The Bis[(S,S,S)-DiazaPhos-SPE] ligand, a member of the chiral 3,4-diazaphospholane family, has emerged as a significant tool for synthesizing chiral molecules.[3] This guide provides an in-depth analysis of the core principles governing its efficacy: the distinct electronic and steric effects inherent to its molecular architecture. We will explore the nuanced interplay between the ligand's electron-donating properties, its rigid chiral scaffold, and how these factors synergistically dictate the outcomes of critical catalytic transformations such as asymmetric hydrogenation and allylic alkylation.[3][4] This document serves as a technical resource, elucidating the causality behind the ligand's performance and offering field-proven insights for its application.

Introduction: The Pivotal Role of Chiral Phosphines

Transition-metal catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency.[5][6] Within this field, asymmetric catalysis, which selectively produces one enantiomer of a chiral product, is of utmost importance, particularly in the pharmaceutical and agrochemical industries. The success of these transformations is profoundly dependent on the nature of the chiral ligand coordinated to the metal center.[1][2] Chiral phosphines, due to their strong coordination to transition metals and their tunable electronic and steric properties, have become one of the most vital classes of ligands for inducing enantioselectivity.[1][2][5] The development of novel phosphine frameworks continues to push the boundaries of catalytic performance, addressing challenges in reaction rates, selectivity, and substrate scope.[3]

Unveiling Bis[(S,S,S)-DiazaPhos-SPE]: Structure and Synthesis

The DiazaPhos ligand family, developed by Professor Clark R. Landis and coworkers, is based on a chiral 3,4-diazaphospholane structure.[3] These ligands are noted for their high activity and selectivity in key asymmetric transformations.[3]

Molecular Architecture

The core of the Bis[(S,S,S)-DiazaPhos-SPE] ligand is the diazaphospholidine ring, a five-membered heterocycle containing two nitrogen atoms, a phosphorus atom, and two carbon atoms. The "(S,S,S)" designation refers to the specific stereochemistry at the chiral centers of the ligand's backbone, which is crucial for creating a well-defined and predictable chiral environment around the metal center. The "SPE" suffix, while not explicitly defined in the provided search results, likely denotes a specific functionalization or formulation of the parent DiazaPhos ligand, possibly to enhance solubility or stability.

The key structural features that dictate the ligand's catalytic behavior are:

  • The Diazaphospholidine Ring: This rigid backbone restricts conformational flexibility, which is a desirable trait in asymmetric catalysis as it leads to a more ordered transition state and higher enantioselectivity.[4]

  • The Phosphorus Donor Atom: As the primary point of coordination to the metal, the electronic and steric environment of the phosphorus atom is of paramount importance.

  • Substituents on Nitrogen and Carbon: These groups play a critical role in fine-tuning the steric bulk and electronic properties of the ligand.

G cluster_ligand Bis[(S,S,S)-DiazaPhos-SPE] Ligand Core cluster_metal Metal Coordination P P N1 N P->N1 N2 N P->N2 M M P->M Coordination C1 C N1->C1 R1 N1->R1 C2 C N2->C2 R2 N2->R2 C1->C2 R3 C1->R3 (S) R4 R⁴ C2->R4 (S)

Caption: Generalized structure of a DiazaPhos ligand coordinating to a metal center.

Synthesis

The synthesis of diazaphospholidine ligands is typically achieved through the condensation of a chiral diamine with a phosphorus precursor, such as a bis(dimethylamino)arylphosphine.[4] This modular approach allows for the variation of both the diamine backbone and the substituents on the phosphorus atom, enabling the creation of a library of ligands with diverse properties.[4][7]

The Electronic Signature: Tuning Reactivity

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center, are a critical factor in catalysis.[8][9][10] These properties influence the stability of intermediates and the energy barriers of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Quantifying Electron-Donating Ability

The presence of two nitrogen atoms adjacent to the phosphorus in the diazaphospholidine ring is a key feature. Nitrogen is more electronegative than carbon, leading to an inductive electron-withdrawing effect through the P-N bonds. This modulates the electron density on the phosphorus atom, making DiazaPhos ligands generally less electron-donating than analogous phospholane ligands that have carbon atoms in place of nitrogen. This can be beneficial in reactions where a more electrophilic metal center is desired. The electronic properties can be further tuned by the substituents on the nitrogen atoms.[8] For instance, N-aryl groups can alter the electronic nature through mesomeric effects.[7][11]

Table 1: Conceptual Comparison of Electronic Properties

Ligand TypeKey Structural FeatureRelative Electron-Donating AbilityImpact on Metal Center
TrialkylphosphineP-C(sp³) bondsStrongElectron-rich
TriarylphosphineP-C(sp²) bondsModerateModerately electron-rich
DiazaPhos P-N bondsWeakerMore electron-deficient/electrophilic
PhosphiteP-O bondsWeakestElectron-deficient/electrophilic
Impact on Catalytic Cycles

The modulated electronic nature of DiazaPhos-SPE has profound implications for catalysis:

  • In Palladium-Catalyzed Allylic Alkylation: A more electrophilic palladium center can facilitate the initial coordination of the allylic substrate and enhance the rate of nucleophilic attack. The performance of the catalytic system is highly dependent on the fine-tuning of factors including the ligand type.[5][6]

  • In Rhodium-Catalyzed Hydroformylation: The electronic properties of the phosphine ligand influence the equilibrium between different rhodium-hydride-carbonyl species, which in turn affects both the rate and the regioselectivity (linear vs. branched aldehyde) of the reaction. The DiazaPhos-SPE ligand has demonstrated excellent performance in this transformation, achieving high conversions and enantioselectivities.[3]

The Steric Landscape: Dictating Stereoselectivity

While electronic effects tune the intrinsic reactivity of the metal center, steric effects are the primary determinants of enantioselectivity.[10] The three-dimensional architecture of the ligand creates a chiral pocket around the metal, which preferentially accommodates one enantiomeric transition state over the other.

Defining the Chiral Pocket

The rigid diazaphospholidine backbone of Bis[(S,S,S)-DiazaPhos-SPE] creates a well-defined and predictable chiral environment. The substituents on the chiral carbons of the backbone project into space, creating steric hindrance that directs the incoming substrate to approach the metal center from a specific trajectory. This control over the substrate's orientation during the key bond-forming step is the origin of the high enantioselectivity observed with these ligands.[4]

G cluster_workflow Mechanism of Stereocontrol A Ligand-Metal Complex Formation (Chiral Catalyst) B Substrate Coordination A->B C Diastereomeric Transition States B->C Steric Interactions D Transition State 1 (Lower Energy) C->D Favored Pathway E Transition State 2 (Higher Energy) C->E Disfavored Pathway F Product Formation D->F E->F G Major Enantiomer F->G H Minor Enantiomer F->H

Caption: Logical flow of enantioselection via steric differentiation.

Case Study: Asymmetric Hydroformylation

In the asymmetric hydroformylation of vinyl acetate, the Rh/(S,S,S)-DiazaPhos-SPE catalyst system achieves exceptional results, yielding the chiral aldehyde product with 94% conversion and 96% enantiomeric excess (ee).[3] This high degree of stereocontrol arises from the steric interactions between the substrate and the ligand framework within the rhodium coordination sphere. The chiral pocket forces the vinyl acetate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product aldehyde.[3]

Table 2: Performance Data in Asymmetric Hydroformylation

SubstrateCatalyst SystemConversion (%)ee (%)Reference
Vinyl AcetateRh(CO)₂(acac) / (S,S,S)-DiazaPhos-SPE9496[3]

Synergistic Effects and Applications

The high performance of Bis[(S,S,S)-DiazaPhos-SPE] is not due to electronic or steric effects in isolation, but rather their synergistic interplay. The electronic properties create a metal center with the appropriate reactivity, while the steric environment ensures that this reactivity is channeled into a highly stereoselective pathway.

This synergy makes the ligand effective in a range of important reactions:

  • Asymmetric Hydroformylation: As discussed, it provides access to optically active aldehydes, which are crucial building blocks in synthesis.[3]

  • Asymmetric Allylic Alkylation (AAA): DiazaPhos ligands have demonstrated outstanding conversions and enantioselectivities in palladium-catalyzed AAA, a powerful method for forming C-C bonds.[3][4]

Experimental Protocols

The following are generalized procedures based on common practices in the field. Researchers should consult specific literature for detailed, substrate-specific protocols.

General Procedure for Catalyst Preparation

In-situ catalyst formation is a common and convenient method.

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄ or Pd₂(dba)₃).

  • Add the Bis[(S,S,S)-DiazaPhos-SPE] ligand (typically 1.0-1.2 equivalents per metal center for bidentate coordination).

  • Add the desired volume of a dry, degassed solvent (e.g., Toluene, THF, or Dichloromethane).

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The resulting solution is the active catalyst, ready for use.

General Procedure for Asymmetric Catalysis (e.g., Allylic Alkylation)
  • To the freshly prepared catalyst solution, add the allylic substrate (e.g., 1,3-diphenylallyl acetate).

  • Add the nucleophile (e.g., dimethyl malonate) and a suitable base (e.g., BSA or a mild inorganic base).

  • Seal the flask and stir the reaction at the desired temperature (can range from 0 °C to elevated temperatures).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

G cluster_workflow Experimental Workflow for Asymmetric Catalysis A Inert Atmosphere Setup (Glovebox/Schlenk Line) B In-situ Catalyst Preparation (Metal Precursor + Ligand) A->B C Addition of Reagents (Substrate, Nucleophile, Base) B->C D Reaction (Stirring at Temp.) C->D E Monitoring (TLC, GC, NMR) D->E F Workup & Purification (Quench, Extraction, Chromatography) D->F Reaction Complete E->D G Analysis (Yield, ee% determination) F->G

Caption: A typical experimental workflow for using the DiazaPhos ligand.

Conclusion and Future Outlook

Bis[(S,S,S)-DiazaPhos-SPE] exemplifies the power of rational ligand design in asymmetric catalysis. Its rigid chiral backbone provides a robust platform for high stereocontrol, while the diazaphospholidine core offers a unique electronic signature that can be finely tuned. The synergy between these steric and electronic features has led to a highly effective catalyst for transformations of significant academic and industrial interest. Future research will likely focus on expanding the substrate scope, developing new generations of DiazaPhos ligands with even greater activity and selectivity, and applying these powerful catalysts to the synthesis of increasingly complex and valuable chiral molecules.

References

  • Gomez-Benitez, V., et al. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available from: [Link]

  • Smyth, D., et al. (2001). Synthesis and applications to asymmetric catalysis of a series of mono- and bis(diazaphospholidine) ligands. Perkin 1. Available from: [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Available from: [Link]

  • Iglesias, M., et al. (2013). Novel Bis(1,3,2-diazaphospholidine) Ligands for Asymmetric Catalysis. Organic Letters. Available from: [Link]

  • Wang, H., et al. (2024). Synthesis of 1,4,2-Diazaphospholidine-3,5-diones Using Na(OCP) as the “P” Source. The Journal of Organic Chemistry. Available from: [Link]

  • Gomez-Benitez, V., et al. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. ResearchGate. Available from: [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Available from: [Link]

  • Wang, H., et al. (2025). Synthesis of 1,4,2-Diazaphospholidine-3,5-diones Using Na(OCP) as the “P” Source. ACS Publications. Available from: [Link]

  • Dunsford, J. J., et al. (2018). Application of Diazaphospholidine/Diazaphospholene-Based Bisphosphines in Room-Temperature Nickel-Catalyzed C(sp2)–N Cross-Couplings of Primary Alkylamines with (Hetero)aryl Chlorides and Bromides. ACS Catalysis. Available from: [Link]

  • The Royal Society of Chemistry. (2020). CHAPTER 13: Recent Advances in Asymmetric Catalysis by Chiral Phosphines. Available from: [Link]

  • Gomaa, M. R., et al. (2022). Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. Various f‐diaphos ligands for the asymmetric hydrogenation of 1 a.. Available from: [Link]

  • University of Girona. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Landis, C. R., et al. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Ellis, B. D., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemical Society Reviews. Available from: [Link]

  • Pesciaioli, F., et al. (2020). Chiral organophosphates as ligands in asymmetric metal catalysis. Chemical Society Reviews. Available from: [Link]

  • Jones, G. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available from: [Link]

  • Zhang, X., et al. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Accounts of Chemical Research. Available from: [Link]

Sources

Foundational

The Role of Bis[(S,S,S)-DiazaPhos-SPE] in Transition Metal-Catalyzed Asymmetric Synthesis: A Technical Guide for Advanced Process Development

As an application scientist specializing in transition metal-catalyzed pathways for pharmaceutical manufacturing, I frequently encounter the challenge of balancing enantioselectivity with operational robustness. In the r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in transition metal-catalyzed pathways for pharmaceutical manufacturing, I frequently encounter the challenge of balancing enantioselectivity with operational robustness. In the realm of asymmetric catalysis, the true value of a chiral ligand lies not just in its peak selectivity, but in its ability to maintain high turnover numbers (TON) at scalable, economically viable loadings.

Bis[(S,S,S)-DiazaPhos-SPE] has emerged as a transformative tool in this space. Developed by Professor Clark Landis and co-workers, this C₂-symmetric bisdiazaphospholane chiral ligand has fundamentally optimized rhodium-catalyzed asymmetric hydroformylation (AHF) and palladium-catalyzed asymmetric allylic alkylation (AAA)[1],. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for deploying this ligand in complex synthetic workflows.

Mechanistic Rationale: The Diazaphospholane Architecture

The structural logic of Bis[(S,S,S)-DiazaPhos-SPE] is the primary driver of its catalytic efficiency. The ligand features a rigid 1,2-phenylenebis backbone connected to 3,4-diazaphospholane rings. The "SPE" designation refers to the (S)-1-phenylethyl groups attached to the nitrogen atoms within these rings.

Causality in Enantiodiscrimination: In standard hydroformylation, terminal alkenes typically yield achiral linear aldehydes due to the lower steric hindrance of the anti-Markovnikov addition. However, the deep, well-defined chiral pocket created by the SPE groups in DiazaPhos-SPE forces the incoming alkene to adopt a highly specific trajectory. When complexed with Rh(I), the steric bulk actively destabilizes the linear transition state, driving the hydrometalation step toward the branched, chiral pathway. Furthermore, the strong electron-donating nature of the phospholane phosphorus atoms accelerates the rate-limiting CO insertion step, allowing the catalyst to operate at unprecedentedly low loadings[2].

G Rh_Precursor Rh(acac)(CO)2 + DiazaPhos-SPE Active_Cat Active Catalyst [Rh(DiazaPhos-SPE)(CO)2H] Rh_Precursor->Active_Cat Syngas (H2/CO) Coordination Alkene Coordination (Enantiodiscrimination) Active_Cat->Coordination + Alkene Hydrometalation Hydrometalation (Regioselectivity) Coordination->Hydrometalation CO_Insertion CO Insertion (Acyl-Rh Formation) Hydrometalation->CO_Insertion + CO Reductive_Elimination Reductive Elimination (H2 Oxidative Addition) CO_Insertion->Reductive_Elimination + H2 Reductive_Elimination->Active_Cat Catalyst Regeneration Product Chiral Aldehyde Product Reductive_Elimination->Product

Caption: Rhodium-Catalyzed Asymmetric Hydroformylation Cycle with DiazaPhos-SPE.

Quantitative Performance in Asymmetric Hydroformylation

The ligand's ability to control both regioselectivity and enantioselectivity simultaneously has made it a cornerstone in the synthesis of complex natural products, such as dictyostatin[2]. The table below summarizes the quantitative data across various challenging substrates, demonstrating the inverse relationship between substrate steric bulk and required catalyst loading.

SubstrateCatalyst Loading (mol%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)Application Context
Vinyl acetate 0.001%High96%Synthesis of isoxazolines and imidazoles
2-Vinyl-1,3-dioxolane 0.015% - 0.024%3.4:1 to 4.2:186% - 92%Dictyostatin stereotriad synthesis[2],[3]
2-Methyl-2-vinyl-1,3-dioxolane 0.030%1.1:191%Highly hindered dictyostatin fragments[2]

Note: The ability to drop catalyst loadings to 0.001 mol% for vinyl acetate while maintaining 94% conversion and 96% ee is a testament to the ligand's resistance to rhodium leaching and degradation.

Self-Validating Protocol: Scale-Up of Rh-Catalyzed AHF

To ensure reproducibility, protocols must be designed as self-validating systems where each step contains an observable metric of success or failure. The following methodology details the asymmetric hydroformylation of 2-vinyl-1,3-dioxolane, adapted from validated process chemistry standards[3].

Materials & Reagents
  • Catalyst Precursor: Rh(acac)(CO)₂ (Highly pure, stored under inert atmosphere)

  • Ligand: Bis[(S,S,S)-DiazaPhos-SPE]

  • Solvent: Anhydrous, degassed Toluene or CDCl₃

  • Gas: SynGas (1:1 Carbon Monoxide / Hydrogen)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox Operations)

  • Action: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)₂ and Bis[(S,S,S)-DiazaPhos-SPE] (0.024 mol%) in 0.22 mL of degassed solvent[3].

  • Causality: Rhodium(I) precursors and electron-rich phosphines are highly susceptible to oxidative degradation. The inert atmosphere ensures the active [Rh(DiazaPhos-SPE)(CO)₂H] species forms without competitive oxidation to phosphine oxides.

  • Validation Check: The solution must remain clear and homogeneous. A color shift to dark brown or black indicates rhodium nanoparticle aggregation (catalyst death), requiring immediate abortion of the run.

Step 2: Substrate Loading & Reactor Sealing

  • Action: Add the 2-vinyl-1,3-dioxolane substrate to the catalyst solution. Transfer the vial to a high-pressure bomb reactor and seal tightly.

  • Causality: Substrate must be present prior to syngas pressurization to ensure immediate trapping of the highly active rhodium hydride intermediate, preventing off-cycle resting state degradation.

Step 3: Pressurization & Kinetic Monitoring

  • Action: Purge the reactor three times with syngas to remove residual nitrogen. Pressurize the system to 150 psig with 1:1 H₂:CO and heat to 60 °C for 16 hours[3].

  • Causality: A pressure of 150 psig ensures optimal dissolved gas concentrations in the liquid phase, driving the hydrometalation and CO insertion steps forward. The exact 1:1 ratio is stoichiometrically required to prevent side reactions like alkene isomerization or hydrogenation.

  • Validation Check: Monitor the pressure gauge. A steady drop in pressure serves as a real-time kinetic readout of gas uptake. A plateau indicates reaction completion.

Step 4: Isolation & Chiral Preservation

  • Action: Cool the reactor to ambient temperature and carefully depressurize in a well-ventilated fume hood. Purify the reaction mixture immediately via flash column chromatography[3].

  • Causality: Chiral aldehydes are prone to auto-oxidation and epimerization at the α-stereocenter upon prolonged standing. Immediate purification locks in the structural and stereochemical integrity.

  • Validation Check: Perform Chiral GC analysis. Baseline resolution of the enantiomers should confirm an ee of >88-92%[3].

Workflow Step1 1. Catalyst Prep (Glovebox) Step2 2. Substrate Load (Solvent + Alkene) Step1->Step2 Step3 3. Pressurization (150 psig Syngas) Step2->Step3 Step4 4. Reaction (60°C, 16h) Step3->Step4 Step5 5. Isolation (Chromatography) Step4->Step5

Caption: Self-Validating Workflow for Asymmetric Hydroformylation Scale-up.

Conclusion

The integration of Bis[(S,S,S)-DiazaPhos-SPE] into transition metal catalysis bridges the gap between academic methodology and industrial process chemistry. By engineering a ligand that enforces strict steric boundaries while maintaining high electron density at the metal center, researchers can achieve atom-economical transformations at exceptionally low catalyst loadings. Whether deployed in the step-economical synthesis of complex polyketides like dictyostatin or the rapid generation of chiral pharmaceutical building blocks, this diazaphospholane ligand remains a benchmark for efficiency in asymmetric synthesis.

References

  • [1] Benchchem. Bis[(S,S,S)-DiazaPhos-SPE] Overview. Available at:

  • [4] University of Wisconsin–Madison. Improving Accessibility of Asymmetric Hydroformylation through Ligand Libraries and Immobilization. Available at:

  • [2] National Institutes of Health (PMC). A Highly Step-Economical Synthesis of Dictyostatin. Available at:

  • Sigma-Aldrich. Diazaphospholane Ligands for Catalytic Asymmetric Transformations. Available at:

  • [3] Organic Syntheses. Procedure for the Preparation of (2R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylpropanal. Available at:

Sources

Exploratory

A Technical Guide to Enantioselective Hydroformylation of Terminal Olefins with DiazaPhos Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of enantioselective hydroformylation of terminal olefins, with a specific focus on the application and underlyin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of enantioselective hydroformylation of terminal olefins, with a specific focus on the application and underlying principles of DiazaPhos ligands. Moving beyond a simple recitation of protocols, this document delves into the mechanistic nuances and experimental considerations that are critical for achieving high levels of stereocontrol in this fundamental carbon-carbon bond-forming reaction.

Introduction: The Pursuit of Chirality in Hydroformylation

Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the conversion of alkenes to valuable aldehydes through the addition of carbon monoxide and hydrogen.[1][2] The asymmetric variant of this reaction, asymmetric hydroformylation (AHF), has garnered significant attention as it offers a direct route to chiral aldehydes, which are versatile building blocks in the synthesis of pharmaceuticals and other complex molecules. The primary challenge in AHF lies in concurrently controlling both regioselectivity (formation of the branched vs. linear aldehyde) and enantioselectivity (the preferential formation of one enantiomer of the branched aldehyde).[1]

The success of AHF is intrinsically linked to the design of the chiral ligand that coordinates to the metal center, typically rhodium.[2] A well-designed ligand can create a chiral environment around the metal, influencing the trajectory of the incoming olefin and subsequent migratory insertion steps, thereby dictating the stereochemical outcome of the reaction.

DiazaPhos Ligands: A Privileged Scaffold for Asymmetric Hydroformylation

Among the plethora of chiral ligands developed for AHF, the DiazaPhos family of ligands, based on a 3,4-diazaphospholane framework, has emerged as a particularly effective class.[3] Developed by Landis and co-workers, these ligands have demonstrated remarkable efficacy in the rhodium-catalyzed hydroformylation of a variety of terminal olefins, affording high enantioselectivities and regioselectivities.[4][5]

The modular nature of the DiazaPhos scaffold allows for fine-tuning of its steric and electronic properties.[3][6][7] The synthesis often involves the condensation of functionalized benzaldehydes with hydrazine, followed by reaction with a phosphine source.[5][6] This synthetic versatility enables the introduction of various substituents on the diazaphospholane backbone, which can profoundly influence the catalyst's performance.[6][7]

The Catalytic Cycle and the Origin of Enantioselectivity

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle.[2][8] The cycle commences with an active rhodium-hydride species, which coordinates to the olefin. Migratory insertion of the olefin into the rhodium-hydride bond generates a rhodium-alkyl intermediate. This step is often rate-determining and is the primary origin of both regio- and enantioselectivity. Subsequent CO insertion to form a rhodium-acyl species, followed by oxidative addition of H₂ and reductive elimination, yields the aldehyde product and regenerates the active catalyst.[2][9]

With a chiral ligand like DiazaPhos, the coordination of the prochiral olefin to the rhodium center creates two diastereomeric intermediates. The relative energies of these diastereomeric transition states for the migratory insertion step determine the enantiomeric excess (ee) of the final product. The steric and electronic properties of the DiazaPhos ligand create a well-defined chiral pocket that favors the formation of one diastereomeric intermediate over the other.

dot digraph "Catalytic Cycle of Asymmetric Hydroformylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Rh(H)(CO)₂(L₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Olefin Coordination" [shape=ellipse, fillcolor="#FBBC05"]; "Rh(H)(Olefin)(CO)(L₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Migratory Insertion" [shape=ellipse, fillcolor="#FBBC05"]; "Rh(Alkyl)(CO)(L₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CO Insertion" [shape=ellipse, fillcolor="#FBBC05"]; "Rh(Acyl)(CO)(L₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FBBC05"]; "Rh(H)₂(Acyl)(CO)(L₂)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FBBC05"];

"Rh(H)(CO)₂(L₂)" -> "Olefin Coordination" [label="+ Olefin"]; "Olefin Coordination" -> "Rh(H)(Olefin)(CO)(L₂)"; "Rh(H)(Olefin)(CO)(L₂)" -> "Migratory Insertion"; "Migratory Insertion" -> "Rh(Alkyl)(CO)(L₂)"; "Rh(Alkyl)(CO)(L₂)" -> "CO Insertion" [label="+ CO"]; "CO Insertion" -> "Rh(Acyl)(CO)(L₂)"; "Rh(Acyl)(CO)(L₂)" -> "Oxidative Addition" [label="+ H₂"]; "Oxidative Addition" -> "Rh(H)₂(Acyl)(CO)(L₂)"; "Rh(H)₂(Acyl)(CO)(L₂)" -> "Reductive Elimination" [label="- Aldehyde"]; "Reductive Elimination" -> "Rh(H)(CO)₂(L₂)"; } केंदCatalytic Cycle of Asymmetric Hydroformylation

Key Experimental Parameters Influencing Enantioselectivity

Achieving high enantioselectivity in DiazaPhos-catalyzed hydroformylation requires careful optimization of several reaction parameters.

  • Ligand Structure: The substitution pattern on the DiazaPhos ligand is paramount. Subtle changes in the steric bulk and electronic nature of the substituents can lead to significant variations in both enantioselectivity and regioselectivity.[6][7]

  • Carbon Monoxide Pressure: For terminal aryl alkenes, both enantioselectivity and regioselectivity have been shown to be proportional to the partial pressure of carbon monoxide.[4] This suggests that CO plays a crucial role in maintaining the integrity of the active catalytic species and influencing the equilibrium between different rhodium complexes.

  • Hydrogen Pressure: In contrast to CO pressure, enantioselectivity is often independent of the hydrogen pressure.[4]

  • Substrate Electronics: The electronic properties of the substrate can also impact the outcome of the reaction. For instance, in the hydroformylation of para-substituted styrenes, substrates with electron-withdrawing groups tend to exhibit higher regioselectivity.[4]

  • Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the catalytic intermediates. Non-polar solvents like heptane have been found to be optimal in some cases.[1]

Data Presentation: Performance of DiazaPhos in Asymmetric Hydroformylation

The following table summarizes the performance of DiazaPhos ligands in the rhodium-catalyzed asymmetric hydroformylation of various terminal olefins.

SubstrateLigandConditionsConversion (%)b:l Ratioee (%)Reference
StyreneBis-3,4-diazaphospholane60 °C, 500 psig CO/H₂>9530:189[5]
Vinyl Acetate(R,R,R)-DiazaPhos-SPE400 psi CO/H₂9440:196
Allyl CyanideBis-3,4-diazaphospholane60 °C, 500 psig CO/H₂>954.8:187[5]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the asymmetric hydroformylation of a terminal olefin using a rhodium-DiazaPhos catalyst system.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • DiazaPhos ligand

  • Terminal olefin substrate

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., 0.01 mmol) and the DiazaPhos ligand (e.g., 0.012 mmol, for a 1.2:1 ligand-to-metal ratio).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL) to the Schlenk flask to dissolve the catalyst precursor and ligand.

  • Reactor Setup: Transfer the catalyst solution to the autoclave reactor under an inert atmosphere.

  • Substrate Addition: Add the terminal olefin substrate (e.g., 1 mmol) to the reactor.

  • Reaction Initiation: Seal the reactor and purge several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

  • Heating and Stirring: Heat the reactor to the desired temperature (e.g., 60 °C) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Samples can be taken at specific time intervals for analysis if the reactor setup allows.

  • Reaction Quench and Work-up: After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature and carefully vent the excess syngas in a fume hood.

  • Product Analysis: Collect the reaction mixture. Analyze the products by gas chromatography (GC) or NMR spectroscopy to determine the conversion of the olefin and the selectivity for the linear and branched aldehydes. The enantiomeric excess of the branched aldehyde can be determined by chiral GC or HPLC.

dot digraph "Experimental Workflow for Asymmetric Hydroformylation" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Glovebox" { label = "Inert Atmosphere (Glovebox)"; bgcolor="#E8F0FE"; "Catalyst_Prep" [label="1. Catalyst Precursor Preparation\n(Rh precursor + DiazaPhos ligand)"]; "Solvent_Add" [label="2. Solvent Addition"]; "Catalyst_Prep" -> "Solvent_Add"; }

subgraph "cluster_Reactor" { label = "High-Pressure Autoclave"; bgcolor="#E6F4EA"; "Reactor_Charge" [label="3. Transfer Catalyst to Reactor"]; "Substrate_Add" [label="4. Add Olefin Substrate"]; "Reaction_Start" [label="5. Pressurize with Syngas"]; "Heating" [label="6. Heat and Stir"]; "Monitoring" [label="7. Monitor Reaction"]; "Reactor_Charge" -> "Substrate_Add"; "Substrate_Add" -> "Reaction_Start"; "Reaction_Start" -> "Heating"; "Heating" -> "Monitoring"; }

subgraph "cluster_Analysis" { label = "Post-Reaction Analysis"; bgcolor="#FCE8E6"; "Quench" [label="8. Cool and Vent"]; "Workup" [label="9. Collect Reaction Mixture"]; "Analysis" [label="10. GC/NMR and Chiral HPLC/GC Analysis"]; "Quench" -> "Workup"; "Workup" -> "Analysis"; }

"Solvent_Add" -> "Reactor_Charge" [label="Transfer"]; "Monitoring" -> "Quench" [label="Reaction Complete"]; } केंदExperimental Workflow for Asymmetric Hydroformylation

Conclusion and Future Outlook

DiazaPhos ligands have proven to be a powerful tool in the field of asymmetric hydroformylation, enabling the synthesis of chiral aldehydes with high levels of enantioselectivity and regioselectivity. The modularity of their synthesis allows for systematic tuning of their properties, making them a versatile platform for catalyst development. Future research in this area will likely focus on expanding the substrate scope of DiazaPhos-catalyzed hydroformylation, developing more active and robust catalysts, and applying these methodologies to the synthesis of increasingly complex and medicinally relevant molecules. A deeper understanding of the subtle ligand-substrate interactions through computational and experimental studies will undoubtedly pave the way for the next generation of highly efficient and selective hydroformylation catalysts.

References

  • Watkins, A. L., Hashiguchi, B. G., & Landis, C. R. (2008). Highly Enantioselective Hydroformylation of Aryl Alkenes with Diazaphospholane Ligands. Organic Letters, 10(20), 4553–4556. [Link]

  • Landis, C. R., & Clark, T. P. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proceedings of the National Academy of Sciences, 101(15), 5428–5432. [Link]

  • Clark, T. P., & Landis, C. R. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. PubMed, 14985503. [Link]

  • Feng, Z., & Zhang, X. (2015). Principles and Applications of Enantioselective Hydroformylation of Terminal Disubstituted Alkenes. ACS Catalysis, 5(11), 6828–6837. [Link]

  • Reek, J. N. H., & Kamer, P. C. J. (2018). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Chemical Society Reviews, 47(17), 6578-6594. [Link]

  • Nozaki, K., Sakai, N., Nanno, T., Higashijima, T., Mano, S., Horiuchi, T., & Takaya, H. (1997). Highly Enantioselective Hydroformylation of Olefins Catalyzed by Rhodium(I) Complexes of New Chiral Phosphine−Phosphite Ligands. Journal of the American Chemical Society, 119(19), 4413–4423. [Link]

  • Junge, K., Beller, M., et al. (2016). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Catalysis, 6(3), 1681-1687. [Link]

  • Various Authors. (n.d.). DiazaPhos, diazaphos. ResearchGate. Retrieved from [Link]

  • Brevier, J. C., & Lledos, A. (2014). Computational aspects of hydroformylation. Catalysis Science & Technology, 5(1), 20-35. [Link]

  • Clark, T. P., Landis, C. R., Freed, S. L., Klosin, J., & Abboud, K. A. (2005). Highly active, regioselective, and enantioselective hydroformylation with Rh catalysts ligated by Bis-3,4-diazaphospholanes. Journal of the American Chemical Society, 127(14), 5040–5042. [Link]

  • Chikkali, S. H., & van der Vlugt, J. I. (2012). Recent developments in asymmetric hydroformylation. Catalysis Science & Technology, 2(6), 1089-1100. [Link]

  • Nozaki, K., Sakai, N., Nanno, T., Higashijima, T., Mano, S., Horiuchi, T., & Takaya, H. (1997). Highly Enantioselective Hydroformylation of Olefins Catalyzed by Rhodium(I) Complexes of New Chiral Phosphine−Phosphite Ligands. Journal of the American Chemical Society, 119(19), 4413–4423. [Link]

  • Melen, R. L. (2018). Applications of diazaphospholene hydrides in chemical catalysis. Dalton Transactions, 47(39), 13739-13748. [Link]

  • Jia, X., & Zhang, X. (2016). Tunable P-Chiral Bisdihydrobenzooxaphosphole Ligands for Enantioselective Hydroformylation. Organic Letters, 18(14), 3366–3369. [Link]

  • Robbins, D. (2008). Rhodium-Catalyzed Stereoselective Hydroformylation. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Various Authors. (2024). CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society, 146(21), 13733–13740. [Link]

  • Wang, Y., & Liu, L. (2017). Mechanism, catalysis and predictions of 1,3,2-diazaphospholenes: theoretical insight into highly polarized P–X bonds. Organic Chemistry Frontiers, 4(11), 2207-2215. [Link]

  • Beller, M., et al. (2016). Rhodium‐Complex‐Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. Angewandte Chemie International Edition, 55(45), 14133-14137. [Link]

  • Feng, Z., & Zhang, X. (2015). Principles and Applications of Enantioselective Hydroformylation of Terminal Disubstituted Alkenes. ResearchGate. Retrieved from [Link]

  • Bahrmann, H., et al. (2005). Method for the rhodium-catalysed hydroformylation of olefins with reduction. Google Patents.
  • Various Authors. (n.d.). Hydroformylation. Industrial Chemistry. Retrieved from [Link]

  • Gong, X., et al. (2023). Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 25(40), 27367-27376. [Link]

Sources

Foundational

Synthesis and Characterization of Bis[(S,S,S)-DiazaPhos-SPE]: A Technical Guide for Asymmetric Catalysis

Executive Summary & Mechanistic Rationale The development of highly active and selective chiral catalysts is a cornerstone of modern drug development and fine chemical synthesis. Among the most privileged scaffolds devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly active and selective chiral catalysts is a cornerstone of modern drug development and fine chemical synthesis. Among the most privileged scaffolds developed in recent decades are the C2-symmetric bisdiazaphospholanes, pioneered by the Landis group[1]. The Bis[(S,S,S)-DiazaPhos-SPE] ligand stands out as a premier candidate for rhodium-catalyzed asymmetric hydroformylation (AHF) and palladium-catalyzed allylic alkylation due to its unique electronic and steric properties[2].

Causality in Ligand Design: Unlike traditional electron-rich alkyl phosphines (e.g., DuPhos), the DiazaPhos framework is synthesized with a phthaloyl backbone that heavily withdraws electron density from the phosphorus atoms. This electron deficiency accelerates the migratory insertion step during hydroformylation and dramatically reduces the ligand's susceptibility to oxidation, rendering it highly air-stable[3]. Furthermore, the peripheral amidation with (S)-1-phenylethylamine (SPE) serves a dual purpose: it acts as an internal chiral resolving agent during synthesis and constructs a deep, sterically demanding chiral pocket that strictly dictates the regio- and stereochemical orientation of incoming substrates[4].

Self-Validating Synthesis Protocol

The synthesis of Bis[(S,S,S)-DiazaPhos-SPE] is a highly modular, scalable process that avoids the need for complex chiral chromatography by leveraging diastereomeric resolution[5].

Phase I: Assembly of the Racemic Core
  • Azine Condensation: React ortho-formylbenzoic acid with hydrazine hydrate in an ethanol/water mixture at room temperature. The condensation quantitatively yields the corresponding azine, which precipitates and is isolated via filtration[3].

  • One-Pot Cyclization: In a dry Schlenk flask under nitrogen, suspend the azine in anhydrous THF. Add 1,2-diphosphinobenzene, followed by the dropwise addition of phthaloyl chloride at 0 °C.

    • Causality & Validation: The primary phosphine attacks the azine, and the transient intermediate is immediately trapped by the bifunctional phthaloyl chloride. This tandem sequence locks the stereocenters and prevents phosphorus inversion. The formation of the racemic tetra-acid intermediate is validated by a shift in the 31 P NMR spectrum, confirming the cyclization[5].

Phase II: Resolution and Amidation
  • Diastereomeric Coupling: Dissolve the racemic tetra-acid in dichloromethane (DCM). Add PyBOP (coupling agent), N,N-diisopropylethylamine (DIPEA), and an excess of enantiopure (S)-1-phenylethylamine. Stir at room temperature for 12 hours.

    • Causality: The chiral amine converts the enantiomeric phospholanes into a mixture of diastereomeric amides. Because diastereomers possess distinct physical properties (unlike enantiomers), they can be separated using standard techniques[3].

  • Separation: Subject the crude mixture to silica gel flash chromatography using an EtOAc/hexanes gradient. The desired (S,S,S)-isomer elutes with a distinct Rf​ value.

  • Crystallization: Recrystallize the isolated fraction from DCM/hexanes to achieve >99% diastereomeric excess.

SynthesisFlow A Hydrazine + o-Formylbenzoic Acid B Azine Intermediate A->B Condensation D rac-Tetra-acid Intermediate B->D Cyclization C 1,2-Diphosphinobenzene + Phthaloyl Chloride C->D F Diastereomeric Mixture D->F Coupling E (S)-1-Phenylethylamine (Amidation) E->F G Flash Chromatography & Crystallization F->G Separation H Bis[(S,S,S)-DiazaPhos-SPE] (Pure Ligand) G->H Isolation & Validation

Figure 1: Step-by-step synthetic workflow and chiral resolution of Bis[(S,S,S)-DiazaPhos-SPE].

Characterization & Quality Control

To ensure the integrity of the catalytic system, the isolated ligand must undergo rigorous self-validating quality control before deployment in asymmetric transformations[6].

  • 31 P NMR Spectroscopy: The C2-symmetry of the pure Bis[(S,S,S)-DiazaPhos-SPE] ligand is confirmed by a single, sharp resonance in the 31 P NMR spectrum. The presence of multiplets indicates incomplete diastereomeric resolution.

  • 1 H and 13 C NMR: Used to verify the structural incorporation of the four SPE amide groups and the integrity of the phthaloyl backbone.

  • Chiral SFC / GC-MS: Supercritical Fluid Chromatography (SFC) or Gas Chromatography (GC) is employed to definitively quantify the enantiomeric/diastereomeric purity, ensuring the ligand meets the >99% ee threshold required for pharmaceutical applications[6].

Application in Asymmetric Catalysis

The Bis[(S,S,S)-DiazaPhos-SPE] ligand exhibits extraordinary performance in rhodium-catalyzed asymmetric hydroformylation. The sterically demanding chiral pocket allows for the branch-selective conversion of terminal olefins, allyl ethers, and N-vinyl amides into highly valuable chiral aldehydes[7].

Quantitative Performance Data

The table below summarizes the ligand's catalytic efficiency across various challenging substrates, highlighting its ability to operate at exceptionally low catalyst loadings while maintaining high conversion and enantiomeric excess[1],[6],[4].

SubstrateCatalyst SystemTemp (°C)Pressure (psi)Conv. (%)ee (%)b:l Ratio
Vinyl Acetate Rh(acac)(CO) 2​
  • Ligand (0.001 mol%)
60400949640:1
Allyl silyl ether Rh(acac)(CO) 2​
  • Ligand (0.02 mol%)
  • 40150>99972.6:1
    N-Vinyl Acetamide Rh(acac)(CO) 2​
  • Ligand (0.5 mol%)
  • 40140>998627:1
    Catalytic Cycle Workflow

    The causality of the ligand's success lies in the transition state of the migratory insertion step. The rigid SPE groups force the alkene to adopt a specific orientation to minimize steric clashing, thereby dictating the stereochemistry of the resulting alkyl-rhodium intermediate[4].

    CatalyticCycle A Rh(acac)(CO)2 + Bis-DiazaPhos-SPE B Active Rh-H(CO)2(L*) Complex A->B Syngas (CO/H2) C Alkene Coordination B->C + Alkene D Migratory Insertion (Enantioselective Step) C->D Regio/Stereocontrol E CO Insertion D->E + CO F Oxidative Addition (H2) & Reductive Elimination E->F + H2 F->B Catalyst Regeneration G Chiral Aldehyde Product F->G Product Release

    Figure 2: Rh-catalyzed asymmetric hydroformylation cycle using the DiazaPhos-SPE ligand.

    References

    • Sigma-Aldrich | Diazaphospholane Ligands for Catalytic Asymmetric Transformations | 1

    • Proceedings of the National Academy of Sciences (PNAS) | Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation | 2

    • PubMed Central (PMC) | α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation | 7

    • Organic Syntheses | Notes on Bis[(S,S,S)-DiazaPhos-SPE] | 6

    • The Journal of Organic Chemistry (ACS) | Scalable Synthesis of Enantiopure Bis-3,4-diazaphospholane Ligands for Asymmetric Catalysis | 3

    • Journal of the American Chemical Society (ACS) | Resolved Chiral 3,4-Diazaphospholanes and Their Application to Catalytic Asymmetric Allylic Alkylation | 5

    • Journal of the American Chemical Society (ACS) | Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates, and Allyl Ethers Using Chiral Diazaphospholane Ligands | 4

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Palladium-Catalyzed Enantioselective Allylic Alkylation using Chiral 3,4-Diazaphospholane Ligands

    Executive Summary Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone methodology in modern drug development and complex molecule synthesis, enabling the enantioselective formation of C–C and C–Heter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone methodology in modern drug development and complex molecule synthesis, enabling the enantioselective formation of C–C and C–Heteroatom bonds. While traditional diphosphine ligands excel with sterically differentiated substrates (e.g., 1,3-diphenylallyl acetate), they frequently fail to induce high enantioselectivity in challenging aliphatic substrates like 1,3-dimethylallyl acetate.

    This application note details the use of amino acid-functionalized chiral 3,4-diazaphospholanes as highly modular monophosphine ligands. By leveraging secondary coordination sphere interactions, these ligands achieve state-of-the-art enantioselectivities (up to 97% ee) and yields. This guide provides a deep mechanistic rationale, self-validating experimental protocols, and solid-phase validation techniques for researchers aiming to implement this catalytic system [1].

    Mechanistic Rationale & Catalyst Design

    The Challenge of Aliphatic Substrates

    In Pd-catalyzed AAA, the enantioselectivity is determined during the nucleophilic attack on the intermediate π -allyl palladium complex. For substrates like 1,3-diphenylallyl acetate, the bulky phenyl groups force the π -allyl intermediate into a rigid conformation, making facial discrimination relatively easy for the chiral catalyst. Conversely, 1,3-dimethylallyl acetate lacks this steric bulk, leading to poor facial selectivity with standard ligands.

    Ligand Modularity & The Secondary Coordination Sphere

    Chiral 3,4-diazaphospholanes, such as rac-N,N'-phthaloyl-2,3-(2-carboxyphenyl)-phenyl-3,4-diazaphospholane, possess carboxylic acid functional groups that can be resolved and derivatized with amino acids (e.g., L-Alanine) [1].

    • Causality of Choice: The amino acid appendages do not bind directly to the palladium center. Instead, they project into the secondary coordination sphere, creating a highly specific, tunable chiral pocket. This pocket restricts the rotational freedom of the small methyl groups in aliphatic π -allyl intermediates, effectively amplifying the steric differentiation and driving high enantioselectivity.

    Counterion Effects (The Hexafluorophosphate Requirement)

    The protocols below mandate the addition of sodium or silver hexafluorophosphate (NaPF 6​ or AgPF 6​ ).

    • Causality of Choice: Diazaphospholane-Pd complexes require the ionization of the Pd–Cl bonds to become catalytically active. The PF 6−​ counterion abstracts the chloride, generating a highly electrophilic, cationic palladium center. Without this non-coordinating anion, both the reaction yield and the enantioselectivity drop precipitously due to incomplete π -allyl formation [2].

    CatalyticCycle Pd_prec Pd Precursor + Ligand [Pd(allyl)Cl]2 + L Activation Activation via PF6- Ionization of Pd-Cl Pd_prec->Activation Active_Cat Active Catalyst [Pd(L)(allyl)]+ PF6- Activation->Active_Cat Substrate Allylic Acetate Substrate Addition Active_Cat->Substrate Pi_Allyl π-Allyl Pd Complex (Stereo-determining) Substrate->Pi_Allyl Nucleophile Nucleophilic Attack (Dimethyl Malonate) Pi_Allyl->Nucleophile Product Enantioenriched Alkylated Product Nucleophile->Product Product->Active_Cat Regeneration

    Catalytic cycle of Pd-catalyzed AAA highlighting the 1:1 Pd:Ligand active species and PF6- role.

    Quantitative Data & Substrate Scope

    The choice of the amino acid appendage on the diazaphospholane ligand dictates the success of the reaction. Table 1 summarizes the performance of various derivatives in the alkylation of allylic acetates with dimethyl malonate [1].

    Table 1: Enantioselectivity and Yield in Pd-Catalyzed AAA using Diazaphospholane Derivatives

    SubstrateLigand AppendageLigand:Pd RatioYield (%)Enantiomeric Excess (ee %)
    1,3-diphenylallyl acetateL-Alanine methyl ester1:19597
    1,3-diphenylallyl acetateL-Phenylalanine methyl ester1:19394
    1,3-dimethylallyl acetateL-Alanine methyl ester1:19292
    1,3-dimethylallyl acetateN,N-disubstituted amides1:1< 40< 50

    Note: The remarkable 92% ee for 1,3-dimethylallyl acetate using the L-Ala derivative rivals the best-in-class diphosphine systems, proving the efficacy of the secondary coordination sphere.

    Mechanistic Validation: The Monophosphine Active Species

    A critical aspect of implementing this protocol is understanding that the active catalyst is a 1:1 Ligand:Pd adduct , not a traditional bis(phosphine) complex.

    Self-Validation Logic: If a bis(phosphine) complex were the active or resting state, altering the Ligand:Pd ratio from 1:1 to 4:1 would drastically change the reaction kinetics and enantioselectivity. Experimental data shows that initial rates and ees remain identical across these ratios [1]. To definitively prove this, Landis and Clark immobilized the ligand on a Merrifield resin at high dilution (site isolation), physically preventing two ligands from coordinating to a single palladium atom [2]. The solid-phase catalyst yielded the exact same 92% ee, self-validating the monophosphine hypothesis.

    ValidationWorkflow Start Hypothesis: Active Catalyst is 1:1 Ligand:Pd Adduct SolPhase Solution-Phase Kinetics Excess Ligand (1:1 to 4:1 L:Pd) Start->SolPhase SolidPhase Solid-Phase Immobilization (Merrifield Resin, High Dilution) Start->SolidPhase SolResult Constant ee (92%) Constant Initial Rate SolPhase->SolResult Conclusion Self-Validation Confirmed: Monophosphine Pd-Allyl is Active SolResult->Conclusion SolidResult Prevents Bis(phosphine)Pd Yields 92% ee SolidPhase->SolidResult SolidResult->Conclusion

    Workflow validating the 1:1 monophosphine Pd-allyl active species via solid-phase isolation.

    Experimental Protocols

    The following protocols are designed as self-validating systems. By running parallel reactions at 1:1 and 2:1 Ligand:Pd ratios, researchers can instantly verify that the active monophosphine species is functioning correctly without off-cycle catalyst sequestration.

    Preparation of the Active Catalyst Solution

    Causality Check: This step is performed in situ to prevent the degradation of the highly reactive, coordinatively unsaturated cationic Pd complex.

    • Purge a dry Schlenk flask with Argon for 10 minutes.

    • Charge the flask with [Pd(allyl)Cl]2​ (0.025 mmol, 1.0 equiv of Pd dimer).

    • Add the L-Alanine-functionalized 3,4-diazaphospholane ligand (0.050 mmol, 2.0 equiv relative to Pd dimer, establishing a 1:1 L:Pd atomic ratio).

    • Dissolve the mixture in 2.0 mL of anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature to allow the neutral precursor complex to form.

    • Ionize: Add a solution of AgPF 6​ (0.055 mmol) in 1.0 mL of DCM. Note: Immediate precipitation of AgCl will occur, visually confirming the successful ionization of the Pd-Cl bond.

    • Filter the solution through a tightly packed Celite plug under Argon to remove the AgCl salts. The resulting clear yellow filtrate is the active catalyst solution.

    Solution-Phase Asymmetric Allylic Alkylation (Standard Protocol)
    • Prepare the Substrate/Nucleophile Mixture: In a separate Argon-purged flask, dissolve 1,3-dimethylallyl acetate (1.0 mmol) and dimethyl malonate (3.0 mmol, 3.0 equiv) in 3.0 mL of anhydrous DCM.

    • Add Base: Introduce N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol) and a catalytic amount of potassium acetate (KOAc) (0.05 mmol). Causality: BSA acts as a mild, soluble base to deprotonate the dimethyl malonate without interfering with the cationic Pd center.

    • Initiate Catalysis: Transfer the active catalyst solution (from Protocol 5.1) to the substrate mixture via syringe.

    • Self-Validation Step: Set up an identical parallel reaction, but use 0.100 mmol of ligand in Protocol 5.1 (a 2:1 L:Pd ratio).

    • Monitor: Stir at room temperature. Monitor the reaction via TLC or GC-MS. Both the 1:1 and 2:1 reactions should reach completion simultaneously (typically 4–12 hours).

    • Quench & Isolate: Quench with saturated aqueous NH 4​ Cl. Extract with diethyl ether, dry over MgSO 4​ , and purify via flash chromatography.

    • Analyze: Determine the ee via chiral HPLC (e.g., Chiralcel OD column). Both parallel reactions must yield ~92% ee. If the 2:1 ratio yields lower ee or slower rates, suspect moisture contamination leading to ligand degradation.

    Solid-Phase Catalysis Protocol (Immobilization)

    For high-throughput screening or catalyst recycling, the ligand can be anchored to a solid support [2].

    • Resin Swelling: Suspend standard Merrifield resin (functionalized with the diazaphospholane-L-Ala ligand via standard peptide coupling) in DCM for 30 minutes to ensure complete swelling.

    • Metalation: Add a solution of [Pd(allyl)Cl]2​ and AgPF 6​ in DCM to the resin. Shake gently for 2 hours.

    • Washing: Drain the solvent and wash the beads extensively with DCM to remove any unbound palladium. Causality: This ensures that catalysis strictly occurs within the isolated chiral pockets of the resin.

    • Reaction: Add the substrate, dimethyl malonate, BSA, and KOAc in DCM directly to the resin. Shake at room temperature until completion.

    • Cleavage/Recovery: Filter the reaction mixture to collect the product. The resin can be washed and subjected to subsequent catalytic cycles.

    References

    • Clark, T. P., & Landis, C. R. (2003). Resolved Chiral 3,4-Diazaphospholanes and Their Application to Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 125(39), 11792-11793. URL:[Link]

    • Landis, C. R., & Clark, T. P. (2004). Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proceedings of the National Academy of Sciences, 101(15), 5428-5432. URL:[Link]

    Application

    Application Note: Enantioselective Synthesis of Chiral Isoxazolines and Imidazoles via DiazaPhos-SPE Catalyzed Hydroformylation

    Scientific Rationale and Scope The construction of enantioenriched nitrogen-containing heterocycles—specifically isoxazolines and imidazoles—is a cornerstone in modern drug development. These motifs are ubiquitous in pha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale and Scope

    The construction of enantioenriched nitrogen-containing heterocycles—specifically isoxazolines and imidazoles—is a cornerstone in modern drug development. These motifs are ubiquitous in pharmacologically active compounds, serving as bioisosteres for amides and key recognition elements in receptor binding. However, synthesizing these heterocycles with an adjacent α -chiral center is notoriously difficult due to the high propensity of α -chiral aldehydes to undergo racemization via enolization under standard condensation conditions.

    This application note details a highly robust, scalable, and self-validating workflow to overcome this barrier. By leveraging Rhodium-catalyzed Asymmetric Hydroformylation (AHF) with the highly rigid, electron-rich bis[(S,S,S)-DiazaPhos-SPE] (or its enantiomer) ligand [1], researchers can convert inexpensive vinyl acetate into highly enantioenriched α -acetoxy aldehydes. These intermediates are subsequently trapped in mild cycloaddition and multicomponent condensation reactions to yield chiral isoxazolines and imidazoles with complete retention of stereochemical integrity [1, 2].

    Mechanistic Insights: Causality in Catalyst and Reaction Design

    The DiazaPhos-SPE Advantage

    Traditional hydroformylation ligands often struggle to balance regioselectivity (branched vs. linear) with enantioselectivity. The DiazaPhos-SPE ligand, a chiral 3,4-diazaphospholane developed by the Landis group, solves this through its unique structural causality [2]:

    • Deep Chiral Pocket: The 2,5-disubstituted phospholane rings create a rigid, sterically demanding environment. This forces the alkene insertion into the Rh–H bond to proceed via a highly specific transition state, favoring Markovnikov addition (yielding the branched product) with >99% regioselectivity.

    • Electronic Tuning: The nitrogen atoms in the diazaphospholane backbone increase the π -acceptor properties of the phosphorus atoms, accelerating the rate-determining CO dissociation/insertion steps. This allows for exceptionally low catalyst loadings ( 0.001 mol% ).

    Prevention of Racemization

    The α -proton of 2-(acetyloxy)-propanal is highly acidic. To prevent racemization:

    • Isoxazoline Synthesis: The aldehyde is first converted to an oxime using a weak base ( Na2​CO3​ ). The subsequent generation of the nitrile oxide via N -chlorosuccinimide (NCS) occurs under strictly controlled stoichiometric amine addition, preventing base-catalyzed enolization of the α -stereocenter.

    • Imidazole Synthesis: A Debus-Radziszewski-type multicomponent condensation is employed using acetic acid as the solvent. The mildly acidic environment entirely suppresses the enolate formation that would otherwise scramble the chiral center.

    Quantitative Data Summary

    The efficiency of the DiazaPhos-SPE ligand in the AHF of vinyl acetate is summarized below. The data reflects process-scale viability (150–180 g scale) [1].

    Ligand EnantiomerProduct ConfigurationConversion (%)Regioselectivity (b/l ratio)Enantiomeric Excess (ee)Turnover Number (TON)
    (R,R,R)-DiazaPhos-SPE (R)-2-(acetyloxy)-propanal>99%102 : 193.8%~100,000
    (S,S,S)-DiazaPhos-SPE (S)-2-(acetyloxy)-propanal>99%149 : 196.9%~100,000

    Note: Both reactions utilize 0.001 mol% catalyst loading under 400 psi of CO/H2​ (1:1) at 80 °C.

    Experimental Workflows and Protocols

    Workflow cluster_0 Divergent Heterocycle Synthesis VA Vinyl Acetate (Substrate) AHF Rh-Catalyzed AHF Rh(acac)(CO)₂, DiazaPhos-SPE CO/H₂ (400 psi), 80°C VA->AHF Aldehyde Chiral α-Acetoxy Aldehyde >94% ee, >100 b/l ratio AHF->Aldehyde 0.001 mol% cat. Isox_Path 1. NH₂OH·HCl, Na₂CO₃ 2. NCS, Alkene, Et₃N Aldehyde->Isox_Path Imid_Path Benzil, NH₄OAc AcOH, 60°C - 80°C Aldehyde->Imid_Path Isox Chiral Isoxazolines (Stereocenter Retained) Isox_Path->Isox Imid Chiral Imidazoles (Stereocenter Retained) Imid_Path->Imid

    Fig 1. Divergent synthetic workflow for chiral isoxazolines and imidazoles via Rh-catalyzed AHF.
    Protocol A: Rh-Catalyzed Asymmetric Hydroformylation of Vinyl Acetate

    This protocol is designed as a self-validating system. Gas uptake monitoring ensures reaction completion, while immediate chiral GC analysis validates stereochemical fidelity.

    • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)2​ ( 0.015 mmol ) and (S,S,S)-DiazaPhos-SPE ( 0.018 mmol , 1.2 eq to Rh) in anhydrous toluene ( 10 mL ). Stir for 15 minutes to ensure complete complexation.

    • Reactor Charging: Transfer the catalyst solution to a high-pressure Parr reactor. Add neat, deoxygenated vinyl acetate ( 1.5 mol , approx. 129 g ).

    • Pressurization & Reaction: Seal the reactor and purge three times with syngas (1:1 CO/H2​ ). Pressurize the reactor to 400 psi .

    • Heating: Heat the reaction mixture to 80∘C . Monitor the pressure drop (gas uptake). The reaction is complete when gas consumption ceases (typically 4–6 hours).

    • Validation (In-Process Control): Cool the reactor to room temperature and carefully vent the syngas. Take a 50μL aliquot, dilute in dichloromethane, and analyze via chiral GC (e.g., Cyclodex-B column) to validate >96% ee and >140:1 branched-to-linear ratio.

    • Isolation: Purify the resulting (S)-2-(acetyloxy)-propanal via fractional vacuum distillation.

    Protocol B: Synthesis of Chiral Isoxazolines

    Causality note: The biphasic nature of the oxime formation prevents over-exposure of the aldehyde to the aqueous base, mitigating racemization.

    • Oxime Formation: To a solution of (S)-2-(acetyloxy)-propanal ( 10 mmol ) in CH2​Cl2​ ( 20 mL ), add an aqueous solution of hydroxylamine hydrochloride ( 12 mmol ) and sodium carbonate ( 6 mmol ) in water ( 20 mL ). Stir vigorously at room temperature for 2 hours.

    • Extraction: Separate the organic layer, extract the aqueous layer with CH2​Cl2​ ( 2×10 mL ), dry over MgSO4​ , and concentrate under reduced pressure to yield the oxime.

    • Nitrile Oxide Generation & Cycloaddition: Dissolve the crude oxime in anhydrous DMF ( 15 mL ). Add N -chlorosuccinimide (NCS, 11 mmol ) in small portions at 0∘C . Stir for 1 hour.

    • Trapping: Add the desired alkene (e.g., styrene, 15 mmol ) followed by the dropwise addition of triethylamine ( 12 mmol ) over 30 minutes.

    • Validation: Stir overnight at room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the retention of the stereocenter via Chiral HPLC and 2D-NMR (NOESY) to confirm the relative stereochemistry of the isoxazoline ring.

    Protocol C: Synthesis of Chiral Imidazoles

    Causality note: The use of glacial acetic acid serves a dual purpose—it acts as a solvent that promotes the condensation while keeping the system acidic enough to completely block α -deprotonation.

    • Condensation Setup: In a round-bottom flask, dissolve (S)-2-(acetyloxy)-propanal ( 10 mmol ), a 1,2-diketone (e.g., benzil, 10 mmol ), and ammonium acetate ( 100 mmol , 10 eq) in glacial acetic acid ( 30 mL ).

    • Heating: Heat the mixture to 60–80∘C under a nitrogen atmosphere for 4 hours.

    • Neutralization: Cool the mixture to room temperature and pour it slowly into an ice-cold saturated solution of NaHCO3​ until the pH reaches ~7.5.

    • Isolation: Extract the aqueous mixture with ethyl acetate ( 3×30 mL ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

    • Validation: Purify the crude imidazole via silica gel chromatography. Assess the optical purity via polarimetry and Chiral SFC (Supercritical Fluid Chromatography) to ensure the ee matches the starting aldehyde ( >96% ee), confirming zero racemization during the multicomponent coupling [1].

    References

    • Thomas, P. J., Axtell, A. T., Klosin, J., Peng, W., Rand, C. L., Clark, T. P., Landis, C. R., & Abboud, K. A. (2007). "Asymmetric Hydroformylation of Vinyl Acetate: Application in the Synthesis of Optically Active Isoxazolines and Imidazoles." Organic Letters, 9(14), 2665–2668. URL:[Link]

    • Landis, C. R., Feldgus, S., & Clark, T. P. (2001). "Rapid Access to Diverse Arrays of Chiral 3,4-Diazaphospholanes." Angewandte Chemie International Edition, 40(18), 3432–3434. URL:[Link]

    Method

    handling and inert storage protocols for Bis[(S,S,S)-DiazaPhos-SPE] in a glovebox

    Application Note: Advanced Handling and Inert Storage Protocols for Bis[(S,S,S)-DiazaPhos-SPE] Introduction & Mechanistic Context Bis[(S,S,S)-DiazaPhos-SPE] is an advanced, C2​ -symmetric chiral bis-diazaphospholane liga...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Handling and Inert Storage Protocols for Bis[(S,S,S)-DiazaPhos-SPE]

    Introduction & Mechanistic Context

    Bis[(S,S,S)-DiazaPhos-SPE] is an advanced, C2​ -symmetric chiral bis-diazaphospholane ligand. Originally developed for high-precision asymmetric catalysis, it exhibits exceptional enantioselectivity and high turnover numbers in rhodium-catalyzed asymmetric hydroformylation (AHF) and palladium-catalyzed asymmetric allylic alkylation (AAA).

    Despite its catalytic brilliance, the electron-rich nature of the phosphorus lone pairs makes this ligand highly susceptible to electrophilic attack by molecular oxygen and, to a lesser extent, hydrolysis[1]. When exposed to trace O2​ , the nucleophilic phosphorus atoms donate electron density into the antibonding orbitals of oxygen, rapidly forming a thermodynamically stable phosphine oxide ( P=O ). This oxidation irreversibly quenches the ligand's ability to coordinate with transition metals, thereby destroying its catalytic activity[2]. Consequently, stringent inert-atmosphere handling within a glovebox is not merely recommended—it is a mechanistic absolute.

    Quantitative Environmental & Stability Parameters

    To prevent degradation, the handling environment must be strictly controlled. The following table summarizes the quantitative thresholds required to maintain the structural integrity of Bis[(S,S,S)-DiazaPhos-SPE].

    ParameterThreshold / SpecificationMechanistic Rationale
    Glovebox O2​ Level < 0.5 ppmPrevents irreversible oxidation of the P-lone pair to inactive phosphine oxide.
    Glovebox H2​O Level < 0.5 ppmPrevents trace hydrolysis and minimizes side-reactions during catalyst activation.
    Storage Temperature -20 °CLowers the kinetic rate of thermal degradation and trace oxidation (Arrhenius principle).
    Solvent Deoxygenation ≥ 3 Freeze-Pump-Thaw CyclesRemoves dissolved O2​ , which bypasses glovebox atmospheric controls and acts as a hidden oxidation vector.
    Static Dissipation Piezoelectric Ionizer RequiredMitigates severe triboelectric charging inherent to ultra-dry (<0.5 ppm H2​O ) environments.

    Logical Workflow: Degradation vs. Protection

    The following diagram illustrates the mechanistic pathways of ligand degradation versus the protective workflow required for active catalyst generation.

    G cluster_0 Degradation Pathway (Uncontrolled) cluster_1 Inert Handling (Controlled) L1 Bis[(S,S,S)-DiazaPhos-SPE] PO Phosphine Oxide (Inactive) L1->PO Oxidation O2 Trace O2 / H2O O2->PO Electrophilic Attack L2 Bis[(S,S,S)-DiazaPhos-SPE] Cat Active Rh/Pd Catalyst L2->Cat Coordination GB Glovebox (<0.5 ppm O2) GB->L2 Protects Solv Degassed Solvent Solv->Cat Dissolves

    Logical relationship of DiazaPhos-SPE oxidation vs. inert protection.

    Self-Validating Handling Protocol

    To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating baseline and post-execution NMR checks, the researcher can definitively prove the ligand remained unoxidized during handling.

    Phase 1: Pre-Transfer Solvent Deoxygenation Causality: Solvents naturally dissolve significant amounts of atmospheric oxygen. Introducing non-degassed solvent into a glovebox will immediately oxidize the ligand upon dissolution.

    • Transfer the required solvent (e.g., THF, Toluene) into a Schlenk flask.

    • Perform a minimum of three consecutive freeze-pump-thaw cycles on a high-vacuum Schlenk line.

    • Seal the flask under argon and transfer it into the glovebox via the antechamber.

    Phase 2: Antechamber Operations Causality: The dead volume of the antechamber contains ambient air that must be systematically evacuated to prevent contaminating the main glovebox atmosphere.

    • Place the sealed vial of Bis[(S,S,S)-DiazaPhos-SPE], weighing boats, and micro-spatulas into the antechamber.

    • Execute three evacuation/refill cycles. Evacuate for at least 15 minutes per cycle to ensure trace moisture is stripped from the surfaces of the glass and tools.

    • Backfill with ultra-high purity (UHP) Argon or Nitrogen.

    Phase 3: Static Mitigation & Weighing Causality: Ultra-dry glovebox environments (<0.5 ppm H2​O ) lack the ambient moisture necessary to naturally dissipate static electricity. Triboelectric charging will cause the fine phosphine powder to repel from the spatula, leading to inaccurate mass measurements and widespread contamination.

    • Inside the glovebox, point a piezoelectric antistatic gun (e.g., Zerostat) at the weighing boat and the ligand vial. Slowly squeeze and release the trigger to bathe the area in positive and negative ions, neutralizing the static charge.

    • Carefully weigh the required mass of Bis[(S,S,S)-DiazaPhos-SPE] using a grounded micro-spatula.

    Phase 4: Dissolution & System Validation Causality: Validation ensures that no micro-leaks or handling errors compromised the batch.

    • Dissolve the weighed ligand in the degassed solvent prepared in Phase 1.

    • Validation Step: Extract a 0.1 mL aliquot of the solution, dilute it in degassed C6​D6​ , and seal it in an air-tight J. Young NMR tube.

    • Run a 31P NMR spectrum. A successful, inert transfer will yield a single sharp resonance corresponding to the free ligand. If a secondary peak appears significantly downfield (typically +20 to +40 ppm relative to the free phosphine), oxidation has occurred, and the batch must be flagged as compromised.

    Inert Storage Protocol

    Proper storage extends the half-life of the ligand indefinitely by halting kinetic degradation pathways.

    • Primary Containment: Store the bulk powder in an amber glass vial. Causality: Amber glass blocks UV light, preventing photo-induced radical oxidation pathways.

    • Sealing: Cap the vial with a PTFE-lined lid. Wrap the junction tightly with electrical tape or Parafilm inside the glovebox. Causality: PTFE prevents chemical leaching, while the tape provides a secondary physical vapor barrier against trace atmospheric ingress.

    • Thermal Control: Store the sealed vial in a -20 °C freezer located inside the glovebox. Causality: According to Arrhenius kinetics, lowering the temperature exponentially decreases the rate of any residual thermal decomposition or trace oxidation.

    References

    • Diazaphospholane Ligands for Catalytic Asymmetric Transformations - Sigma-Aldrich. sigmaaldrich.com.

    • α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation - PMC. nih.gov. 1

    • Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation - PNAS. pnas.org. 2

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving regioselectivity in asymmetric hydroformylation with DiazaPhos-SPE

    Welcome to the Catalysis Technical Support Center. Achieving high regioselectivity (branched-to-linear ratio) and enantioselectivity in asymmetric hydroformylation (AHF) is notoriously challenging.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Catalysis Technical Support Center. Achieving high regioselectivity (branched-to-linear ratio) and enantioselectivity in asymmetric hydroformylation (AHF) is notoriously challenging. While the [Rh(DiazaPhos-SPE)(CO)₂H] catalyst system is exceptionally active, its selectivity is highly sensitive to reaction engineering.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master regiocontrol in your AHF workflows.

    Diagnostic Workflow: Troubleshooting Regioselectivity

    Before altering your substrate or abandoning the DiazaPhos-SPE ligand, follow this logical diagnostic tree to identify the root cause of poor branched-to-linear (b/l) ratios.

    Workflow Start Issue: Low Branched/Linear Ratio CheckCO Evaluate CO Partial Pressure Start->CheckCO LowCO CO < 50 psi CheckCO->LowCO HighCO CO > 100 psi CheckCO->HighCO FixCO Increase CO Pressure (Traps branched alkyl-Rh) LowCO->FixCO CheckLRh Evaluate Ligand:Rh Ratio HighCO->CheckLRh LowLRh Ratio ≤ 1.0:1 CheckLRh->LowLRh HighLRh Ratio ≥ 1.2:1 CheckLRh->HighLRh FixLRh Increase L:Rh to 1.2:1 (Prevents naked Rh species) LowLRh->FixLRh CheckSub Analyze Substrate Electronics HighLRh->CheckSub

    Diagnostic logic tree for troubleshooting low branched-to-linear (b/l) ratios in AHF.

    Frequently Asked Questions (Troubleshooting Guide)

    Q1: My branched-to-linear (b/l) ratio dropped significantly when scaling up the reaction. What is the primary mechanistic cause? A: Scale-up often alters gas-liquid mass transfer rates, leading to a lower effective dissolved CO concentration. For DiazaPhos-SPE systems, 1[1]. For example, the hydroformylation of styrene yields a 14.5:1 b/l ratio at 100 psia CO, but2[2]. Causality: Following alkene insertion, the branched alkylrhodium intermediate is sterically hindered and prone to β -hydride elimination. High CO pressure accelerates the migratory insertion of CO,3 to the thermodynamically favored linear alkylrhodium species[3]. Fix: Increase agitation (RPM) to improve gas-liquid mixing, or increase the CO partial pressure.

    Q2: I increased the syngas pressure, but regioselectivity is still poor and I am observing alkene isomerization. What is wrong? A: This is a classic symptom of "naked" rhodium catalysis. If your Ligand-to-Rhodium (L:Rh) ratio is exactly 1.0:1, any trace oxidation of the DiazaPhos-SPE ligand (e.g., by adventitious oxygen) will leave unligated rhodium in the system. Unligated rhodium rapidly forms [Rh(CO)4​H] , an extremely active but unselective catalyst that drives linear hydroformylation and rapid alkene isomerization. Fix: Always use a slight excess of ligand (e.g., 1.2:1 to 2.0:1 L:Rh ratio) to ensure all rhodium is coordinated.

    Q3: How do the electronic properties of my substrate affect regioselectivity with DiazaPhos-SPE? A: Substrate electronics play a critical role in the transition state of the hydrometalation step. A Hammett analysis of para-substituted styrenes demonstrates a1[1]. Substrates bearing electron-withdrawing groups (EWGs) stabilize the partial negative charge buildup at the α -carbon during the insertion step, strongly favoring the branched alkylrhodium intermediate.

    Quantitative Data: Impact of Reaction Parameters on Selectivity

    The table below summarizes the critical relationship between CO pressure, substrate type, and the resulting regioselectivity when using DiazaPhos-based ligands.

    SubstrateLigandCO PressureH₂ PressureTemp (°C)Branched:Linear RatioEnantiomeric Excess (ee)
    StyreneDiazaPhos-SPE100 psia100 psia6014.5 : 1 >90%
    StyreneDiazaPhos-SPE<5 psia100 psia601 : 40 N/A
    Vinyl AcetateDiazaPhos-SPE200 psia200 psia60>50 : 1 96%
    1,3-DienesBisdiazaphospholane150 psia150 psia4088–99% (Regio)90–97%

    Self-Validating Experimental Protocol

    To guarantee reproducibility and high regioselectivity, use this4[4].

    Materials Required:

    • Rh(acac)(CO)2​ (Catalyst precursor)

    • Bis[(S,S,S)-DiazaPhos-SPE] (Chiral ligand)

    • Alkene Substrate (e.g., Styrene or Vinyl Acetate)

    • Anhydrous, degassed Toluene or CDCl3​

    • Syngas ( 1:1 CO/H2​ )

    Step-by-Step Methodology:

    • Ligand Validation (Self-Validation Checkpoint): Inside an argon-filled glovebox, dissolve the DiazaPhos-SPE ligand in degassed solvent. Crucial Step: Take a 0.1 mL aliquot for 31P NMR. Confirm a single sharp resonance to verify the absolute absence of phosphine oxides. Oxidized ligands are the #1 cause of linear-selective "naked" rhodium.

    • Catalyst Pre-formation: In a high-pressure reaction vial, combine Rh(acac)(CO)2​ and the DiazaPhos-SPE ligand to achieve a final concentration of 1.0 mM Rh with a 1.2:1 L:Rh ratio . Stir for 15 minutes at room temperature. Causality: This incubation period ensures complete displacement of the acac ligand and formation of the active precatalyst complex.

    • Substrate Addition: Add the alkene substrate to achieve a Substrate:Rh ratio between 1,000:1 and 5,000:1.

    • Pressurization (Regiocontrol Step): Seal the reactor and purge three times with syngas. Pressurize the reactor to a minimum of 150 psi (10 bar) of 1:1 CO/H2​ . Causality: Maintaining high CO partial pressure is mandatory to trap the branched alkyl-Rh intermediate.

    • Reaction Execution: Heat the reactor to 40–60 °C. Causality: Lower temperatures (e.g., 40 °C) slow down the background β -hydride elimination relative to CO insertion, further enhancing the b/l ratio.

    • Quench and Verification (Self-Validation Checkpoint): After 12 hours, cool the reactor to 0 °C to halt catalysis, then carefully vent the syngas. Analyze an aliquot of the crude mixture via 1H NMR or Gas Chromatography to determine the exact branched-to-linear ratio and conversion before proceeding to column chromatography.

    Sources

    Optimization

    Technical Support Center: Optimizing Syngas Pressure for Rh-DiazaPhos-SPE Catalyzed Reactions

    Welcome to the technical support center for Rh-DiazaPhos-SPE catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Rh-DiazaPhos-SPE catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing syngas pressure in your hydroformylation experiments. The following question-and-answer format addresses specific challenges and provides scientifically grounded solutions.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Poor Catalyst Activity: Why is my conversion rate unexpectedly low?

    A diminished reaction rate is a common issue that can often be traced back to several factors related to syngas pressure and composition.

    Possible Causes and Solutions:

    • Incorrect Syngas Pressure: The total syngas pressure (a combination of carbon monoxide and hydrogen) is a critical parameter. Lowering the syngas pressure from an optimal level, for instance from 4.0 to 2.0 MPa, can lead to a significant drop in product yield.[1] Conversely, excessively high pressures do not always guarantee better results and can introduce safety concerns.

    • Suboptimal CO Partial Pressure: Carbon monoxide (CO) plays a crucial role in stabilizing the active rhodium catalyst. Low CO partial pressure can lead to the formation of inactive rhodium clusters, thereby reducing the catalyst's activity.[2] It is essential to maintain an adequate CO concentration to prevent this aggregation.

    • Impurities in Syngas: The purity of your syngas is paramount. Contaminants such as oxygen, peroxides, or sulfur compounds can act as catalyst poisons, leading to deactivation.[2] Always use high-purity syngas and consider employing gas purifiers.

    Troubleshooting Workflow for Low Conversion Rate

    LowConversion Start Low Conversion Rate Observed Check_Purity Check Reactant Purity (Olefin, Syngas) Start->Check_Purity Impurities_Detected Impurities Detected? (e.g., O₂, Peroxides, Sulfur) Check_Purity->Impurities_Detected Purify_Feedstocks Purify Feedstocks (e.g., use deoxygenated solvents, pass gas through purifier) Impurities_Detected->Purify_Feedstocks Yes Review_Parameters Review Reaction Parameters (Temp, Pressure, Stirring) Impurities_Detected->Review_Parameters No Purify_Feedstocks->Review_Parameters Parameters_Optimal Parameters Optimal? Review_Parameters->Parameters_Optimal Adjust_Conditions Adjust Reaction Conditions (e.g., Optimize Syngas Pressure, Adjust CO/H₂ Ratio) Parameters_Optimal->Adjust_Conditions No Analyze_Catalyst Analyze Catalyst Structure (e.g., via ³¹P NMR or IR Spectroscopy) Parameters_Optimal->Analyze_Catalyst Yes End Problem Resolved Adjust_Conditions->End Degradation Ligand Degradation or Cluster Formation? Analyze_Catalyst->Degradation Optimize_Ligand Optimize Ligand/Metal Ratio (Increase excess ligand) Degradation->Optimize_Ligand Yes Degradation->End No Optimize_Ligand->End

    Caption: Workflow for diagnosing and resolving decreased catalyst activity.

    Poor Regioselectivity: Why am I getting a low n/iso (linear/branched) aldehyde ratio?

    Achieving high regioselectivity is a primary goal in many hydroformylation reactions. The ratio of linear (n) to branched (iso) aldehydes is heavily influenced by the syngas pressure and composition.

    Key Factors Influencing Regioselectivity:

    • Carbon Monoxide Partial Pressure: Higher CO partial pressures generally favor the formation of the linear aldehyde.[3] This is because CO competes with the olefin for coordination to the rhodium center, and its presence can sterically hinder the formation of the branched alkyl-rhodium intermediate.

    • Hydrogen Partial Pressure: The effect of H₂ partial pressure can be more complex. While necessary for the hydrogenation step of the catalytic cycle, excessively high H₂ pressure can sometimes lead to increased rates of side reactions, such as hydrogenation of the starting olefin to an alkane, which reduces the overall aldehyde yield.

    • Syngas (H₂/CO) Ratio: The ratio of hydrogen to carbon monoxide is a critical parameter to optimize. A 1:1 ratio is a common starting point, but deviations from this can significantly impact the n/iso ratio.[1][3] For instance, increasing the H₂/CO ratio can sometimes decrease the selectivity for the linear product.[4]

    Parameter Effect on n/iso Ratio Typical Range Reference
    Total Syngas Pressure Increased pressure can favor linear product up to a point.10 - 50 bar[3][5]
    CO Partial Pressure Higher CO pressure generally increases n/iso ratio.5 - 25 bar[3]
    H₂/CO Ratio Lowering the ratio (higher CO) often improves n-selectivity.0.5:1 to 2:1[1][4]

    Table 1: General effects of syngas parameters on n/iso selectivity.

    Experimental Protocol: Optimizing Syngas Pressure for Regioselectivity

    This protocol outlines a systematic approach to optimizing syngas pressure and composition for maximizing the n/iso ratio.

    Materials:

    • Rh-DiazaPhos-SPE catalyst precursor

    • Substrate (olefin)

    • Anhydrous, degassed solvent

    • High-pressure autoclave equipped with a stirrer, temperature control, and gas inlet/outlet

    • Syngas cylinders (CO and H₂) with pressure regulators

    • Gas chromatograph (GC) for product analysis

    Procedure:

    • Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the Rh-DiazaPhos-SPE catalyst precursor and the DiazaPhos ligand in the chosen solvent.

    • Reactor Setup: Transfer the catalyst solution and the olefin substrate to the autoclave.

    • Purging: Seal the reactor and purge several times with nitrogen or argon to remove any residual oxygen.

    • Pressurization:

      • Initial Conditions: Start with a total syngas pressure of 20 bar and a H₂/CO ratio of 1:1.

      • Systematic Variation: Conduct a series of experiments, systematically varying the total pressure (e.g., 10, 20, 30, 40 bar) while keeping the H₂/CO ratio constant.

      • Ratio Variation: At the optimal total pressure, vary the H₂/CO ratio (e.g., 1:2, 1:1, 2:1).

    • Reaction: Heat the reactor to the desired temperature and begin stirring. Monitor the reaction progress by taking aliquots at regular intervals.

    • Analysis: After the reaction is complete, cool the reactor, vent the syngas, and analyze the product mixture by GC to determine the conversion and n/iso ratio.

    Catalyst Deactivation: My catalyst dies after one or two runs. What's happening?

    Catalyst deactivation is a significant concern in homogeneous catalysis. Understanding the potential causes is crucial for developing robust and recyclable catalytic systems.

    Common Causes of Deactivation:

    • Ligand Degradation: The DiazaPhos ligand, like many phosphine-based ligands, can be susceptible to oxidation or other forms of degradation, especially in the presence of impurities.[2][3] Peroxides in the olefin feed are particularly detrimental.[6][7]

    • Rhodium Leaching (for supported systems): While the "SPE" tag in DiazaPhos-SPE is designed for catalyst recovery, some leaching of the active rhodium species can still occur, leading to a gradual loss of activity over multiple cycles.

    • Formation of Inactive Rhodium Species: As mentioned earlier, low CO concentrations can lead to the formation of inactive rhodium clusters.[2]

    Troubleshooting Catalyst Deactivation

    CatalystDeactivation Start Catalyst Deactivation Observed Check_Ligand Check Ligand Integrity (³¹P NMR) Start->Check_Ligand Degradation_Detected Ligand Degradation Detected? Check_Ligand->Degradation_Detected Purify_Olefin Purify Olefin Feed (Remove Peroxides) Degradation_Detected->Purify_Olefin Yes Check_Leaching Analyze for Rh Leaching (ICP-MS of Product Phase) Degradation_Detected->Check_Leaching No Consider_Robust_Ligand Consider More Robust Ligand Purify_Olefin->Consider_Robust_Ligand End Problem Resolved Consider_Robust_Ligand->End Leaching_Detected Leaching Detected? Check_Leaching->Leaching_Detected Optimize_Recovery Optimize Catalyst Recovery Protocol Leaching_Detected->Optimize_Recovery Yes Investigate_Inactive_Species Investigate Inactive Species (Adjust CO Pressure) Leaching_Detected->Investigate_Inactive_Species No Optimize_Recovery->End Investigate_Inactive_Species->End

    Caption: A decision tree for troubleshooting catalyst deactivation.

    Protocol 2: Monitoring Ligand Integrity using ³¹P NMR Spectroscopy

    This protocol provides a method for assessing the stability of the DiazaPhos ligand during the reaction.

    Procedure:

    • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot of the reaction mixture.

    • Solvent Removal: If the catalyst concentration is low, remove the volatile components (solvent, unreacted olefin) under vacuum to concentrate the sample.[2]

    • Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈).[3]

    • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

    • Data Analysis:

      • Compare the spectrum of the used catalyst to that of the fresh catalyst.

      • The appearance of new peaks, particularly in the phosphine oxide region, indicates ligand degradation.[2]

    The Underlying Science: A Deeper Dive

    The hydroformylation reaction catalyzed by rhodium complexes follows a well-established mechanism.[8] Understanding this cycle is key to rationalizing the effects of syngas pressure.

    The Catalytic Cycle

    CatalyticCycle A HRh(L)₂(CO) B HRh(L)₂(Olefin) A->B + Olefin - CO C R-Rh(L)₂(H)(CO) B->C Olefin Insertion D R-C(O)-Rh(L)₂(H) C->D + CO E R-C(O)-H + Rh(L)₂ D->E Reductive Elimination + H₂ E->A + CO

    Caption: A simplified representation of the Rh-catalyzed hydroformylation cycle.

    The active catalytic species is typically a rhodium-hydrido-carbonyl complex.[8] The binding of the olefin, insertion into the Rh-H bond, CO insertion, and subsequent reductive elimination with H₂ lead to the formation of the aldehyde product and regeneration of the catalyst. The partial pressures of CO and H₂ directly influence the rates of these individual steps, thereby affecting the overall reaction rate and selectivity.

    References

    • Technical Support Center: Troubleshooting Hydroformylation Side Reactions - Benchchem.
    • Technical Support Center: Hydroformylation Catalyst Stability - Benchchem.
    • Efficient Heterogeneous Hydroformylation over Zeolite-Encaged Isolated Rhodium Ions | CCS Chemistry - Chinese Chemical Society.
    • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - MDPI.
    • Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions | Organometallics - ACS Publications.
    • Rhodium-Catalyzed Aqueous Biphasic Olefin Hydroformylation Promoted by Amphiphilic Cyclodextrins - MDPI.
    • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins - MDPI.
    • Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor with an attached membrane separation unit - RSC Publishing - The Royal Society of Chemistry.
    • Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A.
    • Effect of Pressure, H 2 /CO Ratio and Reduction Conditions on Co–Mn/CNT Bimetallic Catalyst Performance in Fischer–Tropsch Reaction - MDPI.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Catalyst Precipitation in Bis[(S,S,S)-DiazaPhos-SPE] Hydroformylation

    Welcome to the Advanced Applications Support Center. Asymmetric hydroformylation (AHF) using rhodium catalysts modified by chiral 3,4-diazaphospholane ligands—specifically Bis[(S,S,S)-DiazaPhos-SPE]—is a highly chemosele...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. Asymmetric hydroformylation (AHF) using rhodium catalysts modified by chiral 3,4-diazaphospholane ligands—specifically Bis[(S,S,S)-DiazaPhos-SPE]—is a highly chemoselective and enantioselective transformation[1]. However, maintaining the delicate balance of the catalytic cycle is critical. Catalyst precipitation is the most common mode of failure, typically manifesting as either irreversible Rhodium (Rh) black formation or ligand oxide precipitation.

    This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure your catalytic system remains homogeneous and highly active.

    Catalyst Deactivation & Precipitation Pathways

    CatalystDeactivation Precat Precatalyst Mixture Rh(acac)(CO)2 + Ligand Active Active Catalyst [RhH(CO)2(DiazaPhos)] Precat->Active Syngas (H2/CO) 150 psi, 60°C LigOx Ligand Oxide Precipitation (Poor Solubility) Precat->LigOx Trace O2 Exposure Cycle Catalytic Turnover (Hydroformylation) Active->Cycle Alkene Addition RhBlack Rh Black Precipitation (Irreversible Aggregation) Active->RhBlack Pressure Drop Cycle->Active Product Release Cycle->RhBlack CO Starvation or High Temp (>90°C)

    Fig 1: Mechanistic pathways of Rh-DiazaPhos-SPE activation and precipitation.

    Frequently Asked Questions (FAQs)

    Q1: My reaction mixture turns dark brown/black, and a fine precipitate forms. What is happening? A: You are observing the formation of "Rh black"[2]. In AHF, the active resting state of the catalyst is typically a hydride species, [RhH(CO)2​(L)] . Carbon monoxide (CO) acts as a crucial π -acceptor ligand that stabilizes the electron-rich Rh(I) center. If the partial pressure of CO drops (a condition known as CO starvation), CO dissociates from the metal. The resulting coordinatively unsaturated Rh species rapidly undergo irreversible aggregation into insoluble Rh(0) nanoparticles[3]. Causality & Fix: This usually occurs due to poor mass transfer (inadequate stirring) or failing to maintain constant syngas pressure as the reaction consumes gas. Ensure vigorous stirring (e.g., >800 rpm) and use a ballast tank to maintain constant pressure.

    Q2: I observe a white or pale-yellow precipitate before pressurizing the reactor. Is my catalyst dead? A: Yes, this indicates ligand degradation. Bis[(S,S,S)-DiazaPhos-SPE] is highly sensitive to oxidation. Even trace exposure to oxygen converts the electron-rich phosphine centers into phosphine oxides[1]. Phosphine oxides have drastically different solubility profiles and lack the σ -donating ability required to coordinate with Rh, causing them to crash out of solution. Causality & Fix: The unligated Rh precursor will subsequently precipitate as Rh black once heated. You must perform all ligand handling and stock solution preparation inside a strictly monitored inert-atmosphere glovebox[4].

    Q3: How does the choice of solvent affect the solubility of the Rh-DiazaPhos-SPE complex? A: The structural complexity of Bis[(S,S,S)-DiazaPhos-SPE], which includes multiple stereocenters and amide linkages, dictates a specific solubility profile. Aromatic solvents (like toluene) or chlorinated solvents (like CDCl3​ for NMR studies) are optimal for maintaining homogeneity[4]. Highly polar protic solvents or extremely non-polar aliphatic hydrocarbons (like hexanes) can induce a thermomorphic phase separation as the polar aldehyde product accumulates, leading to yield-dependent precipitation of the catalyst[5].

    Q4: Can my substrate cause the catalyst to precipitate? A: Absolutely. Substrates containing unpurified conjugated dienes, free primary amines, or halides can act as catalytic poisons. They form stable, insoluble thermodynamic sinks with Rh, pulling the metal out of the catalytic cycle and precipitating it. Always sparge and pass your substrates through activated basic alumina prior to use.

    Quantitative Troubleshooting Matrix

    Use the following table to benchmark your reaction parameters against established stability thresholds for the Rh-DiazaPhos-SPE system.

    ParameterPrecipitation Risk ConditionOptimal ConditionMechanistic Consequence
    Syngas Pressure < 50 psi (CO starvation)150 - 400 psiLow CO partial pressure promotes CO dissociation, leading to irreversible Rh(0) aggregation (Rh black)[3].
    Temperature > 90 °C40 - 60 °CHigh thermal energy accelerates both CO dissociation and ligand degradation pathways[2].
    Solvent System Hexanes / Highly polar mixturesToluene / CDCl3​ Ligand requires aromatic/chlorinated environments to prevent reaction-induced phase separation[4][5].
    Ligand:Rh Ratio < 1.0 : 11.2 : 1 to 1.5 : 1A slight excess of ligand ensures full complexation, preventing the existence of unligated, unstable Rh species[4].
    O2​ Exposure > 5 ppm O2​ Strict Glovebox (<1 ppm)Phosphine oxidation yields insoluble ligand oxides, permanently stripping Rh of its chiral environment[1].

    Self-Validating Experimental Protocol: Pre-Activation and Hydroformylation

    To prevent off-cycle precipitation, the catalyst must be fully formed before it encounters the alkene substrate. This protocol utilizes a pre-activation strategy to ensure a robust, self-validating catalytic system.

    Step 1: Glovebox Preparation (Preventing Ligand Oxidation)

    • Inside an inert-atmosphere glovebox (<1 ppm O2​ ), weigh Bis[(S,S,S)-DiazaPhos-SPE] and Rh(acac)(CO)2​ to achieve a 1.2:1 to 1.5:1 Ligand-to-Rhodium molar ratio[4].

    • Dissolve the mixture in anhydrous, thoroughly degassed toluene to create a stock solution (e.g., 20 mM). The solution should be clear and homogeneous.

    Step 2: Catalyst Pre-Activation (Preventing Rh Black) Causality: Mixing the precursor and ligand under syngas without the substrate forces the equilibrium entirely toward the active [RhH(CO)2​(DiazaPhos)] species, preventing the substrate from trapping unstable intermediates.

    • Transfer the catalyst solution to a high-pressure reactor equipped with a gas-entrainment impeller.

    • Seal the reactor, remove it from the glovebox, and connect it to a syngas line ( 1:1H2​/CO ).

    • Purge the lines 3 times, then pressurize the reactor to 150 psi.

    • Heat the reactor to 60 °C and stir vigorously (800-1000 rpm) for 1 hour[4]. Validation Check: The suspension will transform into a homogeneous, bright yellow solution. If it turns dark, your syngas contains oxygen impurities or your pressure is too low.

    Step 3: Substrate Addition and Hydroformylation

    • Cool the reactor slightly and depressurize to 20 psi (do not depressurize completely to avoid CO starvation).

    • Inject the purified, degassed alkene substrate (e.g., allyl ether or vinyl acetate) via a high-pressure syringe pump or addition cylinder.

    • Immediately repressurize to the target operating pressure (150–400 psi) and restore the temperature to 60 °C[4].

    • Open the valve to a ballast tank to maintain constant pressure. Validation Check: Monitor gas uptake. A steady drop in ballast pressure indicates active turnover. A sudden halt in gas uptake combined with a darkening of the solution confirms catalyst deactivation/precipitation.

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    Optimization

    reducing reaction times in Bis[(S,S,S)-DiazaPhos-SPE] asymmetric synthesis

    Technical Support Center: Reaction Time Optimization in Bis[(S,S,S)-DiazaPhos-SPE] Asymmetric Synthesis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with dr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Reaction Time Optimization in Bis[(S,S,S)-DiazaPhos-SPE] Asymmetric Synthesis

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck in asymmetric hydroformylation (AHF) and asymmetric allylic alkylation (AAA): prolonged reaction times.

    Bis[(S,S,S)-DiazaPhos-SPE] is a highly privileged C₂-symmetric bisdiazaphospholane chiral ligand[1]. While it is capable of extraordinary enantioselectivity and can operate at catalyst loadings as low as 0.001 mol% for unhindered substrates like vinyl acetate, researchers often experience severe kinetic slowdowns (reaction times >24 hours) when applying it to sterically hindered or electronically deactivated alkenes[2].

    This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to accelerate your catalytic cycles without sacrificing enantiomeric excess (ee).

    Part 1: Mechanistic Causality of Reaction Rates

    To reduce reaction times, we must first understand the causality of the kinetic bottleneck. In Rh-catalyzed AHF, the active catalyst is a rhodium-hydride species, [RhH(CO)2​L∗] . The rate-limiting step is almost universally either the migratory insertion of the coordinated alkene into the Rh-H bond or the final hydrogenolysis of the acyl-rhodium intermediate.

    When using a sterically demanding ligand like Bis[(S,S,S)-DiazaPhos-SPE], the deep chiral pocket that provides excellent stereocontrol also creates a high energy barrier for the initial alkene coordination[2]. Accelerating the reaction requires a precise manipulation of temperature and syngas partial pressures to drive these specific elementary steps forward.

    CatalyticCycle A Rh(acac)(CO)2 + DiazaPhos-SPE Precatalyst Formation B Active Rh-H(CO)2L* (Resting State) A->B Syngas (CO/H2) C Alkene Coordination (Steric Bulk Slows Rate) B->C Alkene Addition D Migratory Insertion (Rate-Limiting Step) C->D Heat (40-60°C) E CO Coordination D->E CO Pressure F Hydrogenolysis (H2 Pressure Dependent) E->F H2 Addition F->B Catalyst Regeneration G Chiral Aldehyde Release F->G Turnover

    Mechanistic catalytic cycle of Rh-catalyzed AHF highlighting rate-limiting steps.

    Part 2: Troubleshooting FAQs

    Q1: My AHF of α-substituted acrylates is taking over 24 hours. How can I accelerate it without losing ee? Causality: Acrylates substituted with aryl, ether, or alkyl groups present significant steric bulk. This bulk physically impedes the alkene from entering the Bis[(S,S,S)-DiazaPhos-SPE] coordination sphere[2]. Solution: Increase the reaction temperature from the standard 40 °C to 60 °C. While higher temperatures traditionally degrade enantioselectivity due to increased conformational flexibility, the DiazaPhos-SPE ligand maintains a highly rigid chiral pocket. For example, the AHF of Me-2-fluoroacrylate reaches 96% conversion in just 3 hours at 60 °C, maintaining excellent ee[2].

    Q2: Does lowering or raising the syngas pressure speed up the reaction? Causality: The relationship between pressure and rate in DiazaPhos-SPE systems is non-linear. High CO partial pressures can poison the catalyst by forming dormant Rh(CO)x​ species. However, insufficient pressure alters the regioselectivity. At pressures <10 psia, the catalyst system shifts entirely toward the linear regioisomer and severely degrades the ee of the branched product[3]. Solution: Maintain a high total pressure (150–400 psi) to ensure branched selectivity[3]. If the reaction is sluggish, adjust the syngas ratio. Using a CO/H₂ ratio of 7:1 at 400 psi has been shown to rapidly drive the hydroformylation of sterically hindered α-tetrasubstituted aldehydes[2].

    Q3: Can I simply increase catalyst loading to 1.0 mol% to force a faster reaction? Causality: While Bis[(S,S,S)-DiazaPhos-SPE] can operate efficiently at 0.001 mol% for simple substrates, stubborn substrates (e.g., ethyl methacrylate) may tempt you to increase loading. However, high catalyst concentrations combined with elevated temperatures (60 °C) can trigger off-cycle side reactions, specifically the isomerization of the starting material into unreactive trisubstituted alkenes[2]. Solution: Cap your catalyst loading at 1.0 mol%. If isomerization is detected via crude NMR, you must lower the temperature back to 40 °C and accept the longer reaction time, or transition to a flow chemistry setup[2].

    Q4: Batch reactions are too slow for our process scale-up. How can we improve throughput? Causality: Batch reactors suffer from poor gas-liquid mass transfer, starving the catalytic cycle of dissolved CO and H₂ during the rapid hydrogenolysis phase. Solution: Immobilize the bisdiazaphospholane ligand onto Tentagel resins via amide coupling[4]. Transitioning the immobilized catalyst to a plug flow reactor drastically improves gas-liquid mixing. While the intrinsic per-site turnover rate might be slightly lower than the homogeneous counterpart, the continuous throughput and ability to recycle the catalyst without loss of selectivity results in significantly higher overall productivity[4].

    TroubleshootingFlow Start Issue: Reaction Time > 24h Sterics Assess Substrate Sterics (e.g., α-tetrasubstituted) Start->Sterics Temp Increase Temp to 60°C Monitor ee degradation Sterics->Temp High Steric Hindrance Gas Optimize Syngas Ratio Adjust partial pressures Sterics->Gas Electronic Deactivation Flow Immobilize Catalyst Transition to Flow Reactor Temp->Flow Low Throughput Persists Gas->Flow

    Decision tree for troubleshooting and accelerating sluggish AHF reactions.

    Part 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and kinetic outcomes for Bis[(S,S,S)-DiazaPhos-SPE] based on established literature. Use this as a baseline for your optimizations.

    Substrate TypeCatalyst LoadingTemp (°C)Pressure (psi) & RatioReaction TimeConversion / YieldEnantiomeric Excess (ee)
    Vinyl Acetate (Unhindered)0.001 mol%40400 psi (1:1 CO/H₂)< 12 h94% Conversion96%
    Me-2-fluoroacrylate (Hindered)1.0 mol%60400 psi (7:1 CO/H₂)3 h96% ConversionHigh[2]
    α-acetoxy acrylate (Hindered)1.0 mol%60400 psi (7:1 CO/H₂)2 h98% Yield73%[2]
    α-acetoxy acrylate (Hindered)1.0 mol%40400 psi (7:1 CO/H₂)> 24 hModest Yield85%[2]

    Note: Observe the trade-off between temperature, time, and ee for α-acetoxy acrylate. Increasing to 60 °C reduces reaction time to 2 hours but drops ee to 73%, whereas 40 °C preserves 85% ee at the cost of severe kinetic slowdown[2].

    Part 4: Self-Validating Experimental Protocol

    To ensure reproducibility and minimize reaction times, follow this optimized, self-validating methodology for the Asymmetric Hydroformylation of sterically hindered alkenes.

    Step 1: Precatalyst Formation (Glovebox Required)

    • In an anaerobic glovebox, prepare a 20 mM stock solution of Rh(acac)(CO)2​ in anhydrous, degassed toluene.

    • In a separate vial, dissolve Bis[(S,S,S)-DiazaPhos-SPE] in toluene.

    • Combine the solutions to achieve a Rh:Ligand molar ratio of 1:1.5. Causality check: The slight ligand excess ensures complete Rh complexation, preventing the formation of unligated, achiral Rh species that cause racemic background reactions.

    Step 2: Substrate Addition & Pressurization

    • Add the alkene substrate (e.g., 1.0 M concentration) to the precatalyst solution.

    • Transfer the mixture to a heavy-wall high-pressure reactor tube.

    • Seal the reactor, remove it from the glovebox, and attach it to a syngas manifold.

    • Purge the reactor three times with syngas, then pressurize to 400 psi. If previous runs showed slow kinetics, utilize a 7:1 CO/H₂ mixture.

    Step 3: Kinetic Initiation & Monitoring

    • Submerge the reactor in an oil bath pre-heated to 60 °C.

    • Initiate vigorous magnetic stirring (minimum 800 rpm). Validation: Stir rate is critical. If stirring is too slow, gas-liquid mass transfer becomes the rate-limiting step, artificially inflating your reaction time.

    • Monitor the pressure drop in the ballast tank. Once gas uptake ceases (typically 2–3 hours for optimized conditions), the reaction is complete.

    Step 4: Quench and Validation

    • Remove the reactor from the heat source, cool to room temperature, and carefully depressurize in a well-ventilated fume hood.

    • Take a 10 μL aliquot of the crude mixture, dilute in CDCl3​ with mesitylene as an internal standard, and perform a crude ¹H NMR to validate conversion and check for alkene isomerization[2].

    • Pass the remaining mixture through a short silica plug (eluting with hexane/ethyl acetate) to remove the Rh catalyst before chiral GC analysis to determine the ee.

    References

    • Diazaphospholane Ligands for Catalytic Asymmetric Transform
    • Bis[(S,S,S)-DiazaPhos-SPE]. Benchchem.
    • Backbone-Modified Bisdiazaphospholanes for Regioselective Rhodium-Catalyzed Hydroformylation of Alkenes.
    • Improving Accessibility of Asymmetric Hydroformylation through Ligand Libraries and Immobiliz
    • α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformyl

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to Bis[(S,S,S)-DiazaPhos-SPE] and DuPhos Ligands in Chiral Synthesis

    For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereochemical outcome. For dec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereochemical outcome. For decades, the DuPhos family of ligands has been a cornerstone in the field, particularly for asymmetric hydrogenation. However, the continuous pursuit of improved performance and broader substrate scope has led to the development of novel ligand architectures. Among these, the Bis[(S,S,S)-DiazaPhos-SPE] ligand has emerged as a promising contender, particularly in asymmetric hydroformylation. This guide provides an in-depth technical comparison of these two influential ligand classes, offering experimental data, mechanistic insights, and practical protocols to inform your catalyst selection.

    Structural and Electronic Properties: A Tale of Two Phospholanes

    At the heart of both DuPhos and Bis[(S,S,S)-DiazaPhos-SPE] ligands lies a five-membered phospholane ring, a privileged scaffold for inducing chirality. However, key structural distinctions impart unique electronic and steric characteristics that govern their catalytic behavior.

    DuPhos Ligands: Characterized by a C2-symmetric design, DuPhos ligands feature two phospholane rings linked by an ethylene or phenylene backbone. The chirality resides in the carbon centers of the phospholane ring, which in turn dictates the conformation of the chelate ring upon coordination to a metal center. The phosphorus atoms are directly attached to the chiral backbone, creating a rigid and well-defined chiral pocket around the metal.

    Bis[(S,S,S)-DiazaPhos-SPE]: This ligand belongs to the family of 3,4-diazaphospholanes. The "Bis" designation indicates a bidentate structure, where two diazaphospholane moieties are linked together. The "(S,S,S)" stereochemistry refers to the chirality at the carbon centers within the diazaphospholane rings and potentially at the phosphorus atom, creating a highly specific and rigid chiral environment. A key differentiating feature is the presence of nitrogen atoms in the phospholane ring, which can influence the electronic properties of the phosphorus donor atoms.

    Performance in Asymmetric Catalysis: A Head-to-Head Comparison

    The true measure of a chiral ligand lies in its performance in catalytic reactions. While both ligand classes have demonstrated exceptional efficacy, their strengths lie in different applications.

    Asymmetric Hydroformylation: A Clear Advantage for DiazaPhos-SPE

    Asymmetric hydroformylation is a powerful transformation for the synthesis of chiral aldehydes. In the rhodium-catalyzed hydroformylation of vinyl acetate, a key benchmark substrate, Bis[(S,S,S)-DiazaPhos-SPE] exhibits superior enantioselectivity compared to DuPhos-type ligands.

    LigandSubstrateConversion (%)Enantiomeric Excess (% ee)Branched/Linear RatioCatalyst Loading (mol%)Reference
    (S,S,S)-Diazaphos-SPE Vinyl Acetate9496-0.001[1]
    (R,R)-Ph-BPE (DuPhos-like) Vinyl Acetate-82340-[2]

    This data highlights the exceptional performance of the Diazaphos-SPE ligand in this transformation, achieving high enantioselectivity at an extremely low catalyst loading.[1] The high branched-to-linear ratio observed with the DuPhos-like ligand is also noteworthy, indicating good regioselectivity.[2]

    Asymmetric Hydrogenation: The Domain of DuPhos

    Asymmetric hydrogenation of prochiral olefins is a cornerstone of chiral synthesis, and it is in this arena that DuPhos ligands have established their reputation. They are highly effective for the hydrogenation of a wide range of substrates, including enamides, delivering products with excellent enantioselectivities.[3]

    While there is a lack of published data on the performance of Bis[(S,S,S)-DiazaPhos-SPE] in asymmetric hydrogenation, the established success of DuPhos in this area makes it the go-to ligand for such transformations. The rigid C2-symmetric backbone of DuPhos ligands is thought to be crucial for creating a well-defined chiral environment that leads to high enantioselection in the hydrogenation of various substrates.

    Experimental Protocols: From Catalyst Preparation to Reaction Execution

    To facilitate the practical application of these ligands, detailed experimental protocols for representative reactions are provided below.

    Protocol 1: Asymmetric Hydroformylation of Vinyl Acetate with a Rh-Bis[(S,S,S)-DiazaPhos-SPE] Catalyst

    This protocol is based on the conditions reported for the highly efficient hydroformylation of vinyl acetate.[1]

    Materials:

    • [Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

    • Bis[(S,S,S)-DiazaPhos-SPE]

    • Vinyl acetate

    • Anhydrous, degassed toluene

    • Syngas (1:1 mixture of CO and H₂)

    • High-pressure autoclave equipped with a magnetic stir bar

    Procedure:

    • Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [Rh(CO)₂(acac)] (0.001 mol%) and Bis[(S,S,S)-DiazaPhos-SPE] (0.0011 mol%). Add anhydrous, degassed toluene to dissolve the solids. Stir the solution for 30 minutes at room temperature to form the active catalyst.

    • Reaction Setup: In a separate flask, dissolve vinyl acetate in anhydrous, degassed toluene.

    • Hydroformylation: Transfer the substrate solution to the autoclave. Under a counterflow of argon, transfer the catalyst solution to the autoclave. Seal the autoclave and purge with syngas three times. Pressurize the autoclave to 400 psi with syngas.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by GC analysis of aliquots.

    • Work-up: After completion, cool the autoclave to room temperature and carefully vent the pressure. Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by column chromatography.

    Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidoacrylate with a Rh-DuPhos Catalyst

    This protocol is a standard procedure for the asymmetric hydrogenation of enamides using a DuPhos ligand.[3]

    Materials:

    • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

    • (R,R)-Me-DuPhos

    • Methyl (Z)-α-acetamidoacrylate

    • Anhydrous, degassed methanol

    • Hydrogen gas

    • High-pressure autoclave equipped with a glass liner and a magnetic stir bar

    Procedure:

    • Catalyst Pre-formation: In a glovebox, charge the glass liner of the autoclave with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%). Add anhydrous, degassed methanol to dissolve the solids. Stir the solution for 15-20 minutes at room temperature.

    • Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidoacrylate in anhydrous, degassed methanol.

    • Hydrogenation: Add the substrate solution to the catalyst solution in the autoclave liner. Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 90 psi).

    • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis.

    • Work-up: After completion, carefully vent the hydrogen pressure. Remove the glass liner and concentrate the reaction mixture under reduced pressure. The product can be purified by recrystallization or column chromatography.

    Mechanistic Considerations and Ligand Design Rationale

    The divergent performance of these two ligand classes can be attributed to their distinct structural and electronic properties, which influence the catalytic cycle at key stereodetermining steps.

    Experimental Workflow and Catalytic Cycle

    The general workflow for both asymmetric hydroformylation and hydrogenation involves the in-situ formation of the active catalyst, followed by the catalytic transformation and subsequent product isolation and analysis.

    G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transformation cluster_analysis Analysis & Purification rh_prec Rh Precursor ([Rh(CO)2(acac)] or [Rh(COD)2]BF4) active_cat Active Chiral Rhodium Catalyst rh_prec->active_cat ligand Chiral Ligand (DiazaPhos-SPE or DuPhos) ligand->active_cat solvent_prep Anhydrous, Degassed Solvent solvent_prep->active_cat product Chiral Product active_cat->product Catalysis substrate Prochiral Substrate (e.g., Vinyl Acetate or Enamide) substrate->product reagents Reagents (Syngas or H2) reagents->product purification Purification (Chromatography or Recrystallization) product->purification analysis Analysis (GC, HPLC for %ee) purification->analysis

    Figure 1. General experimental workflow for rhodium-catalyzed asymmetric synthesis.

    The catalytic cycle for rhodium-catalyzed asymmetric reactions is complex and has been the subject of extensive study. The chiral ligand plays a crucial role in controlling the facial selectivity of substrate coordination and the subsequent migratory insertion or oxidative addition steps.

    G cat [Rh(L)]+ cat_sub [Rh(L)(Substrate)]+ cat->cat_sub Substrate Coordination sub Substrate sub->cat_sub intermediate1 Key Intermediate cat_sub->intermediate1 + Reagent reagent H2 or CO/H2 reagent->intermediate1 intermediate2 Stereodetermining Intermediate intermediate1->intermediate2 Migratory Insertion/ Oxidative Addition product Chiral Product intermediate2->product Reductive Elimination product->cat Catalyst Regeneration

    Figure 2. Simplified catalytic cycle for rhodium-catalyzed asymmetric transformations.

    The superior performance of Bis[(S,S,S)-DiazaPhos-SPE] in asymmetric hydroformylation may be attributed to the electronic influence of the nitrogen atoms in the diazaphospholane ring, which can modulate the back-bonding properties of the rhodium center and influence the regioselectivity of CO insertion. In contrast, the rigid, C2-symmetric framework of DuPhos ligands provides a highly organized and predictable chiral environment that is exceptionally well-suited for the facial discrimination of prochiral olefins in asymmetric hydrogenation.

    Conclusion: Selecting the Right Tool for the Job

    Both Bis[(S,S,S)-DiazaPhos-SPE] and DuPhos ligands are powerful tools in the arsenal of the synthetic chemist. This guide highlights that the choice of ligand is highly dependent on the target transformation.

    • For asymmetric hydroformylation, particularly of vinyl esters, Bis[(S,S,S)-DiazaPhos-SPE] demonstrates superior enantioselectivity and should be considered the ligand of choice.

    • For asymmetric hydrogenation of a broad range of prochiral enamides and other olefins, the DuPhos family of ligands remains the gold standard, consistently delivering high enantioselectivities.

    As the field of asymmetric catalysis continues to evolve, a thorough understanding of the strengths and weaknesses of different ligand classes is paramount. By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions in their pursuit of efficient and highly selective chiral syntheses.

    References

    • Burk, M. J.; Feaster, J. E.; Nugent, W. A.; Harlow, R. L. Preparation and use of C2-symmetric bis(phospholanes) as chiral ligands for asymmetric catalysis. J. Am. Chem. Soc.1993 , 115 (22), 10125–10138. [Link]

    • Klosin, J.; Landis, C. R. Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Acc. Chem. Res.2007 , 40 (12), 1251–1259. [Link]

    • Imamoto, T.; Watanabe, J.; Wada, Y.; Masuda, H.; Yamada, H.; Tsuruta, H.; Matsukawa, S.; Yamaguchi, K. P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Asymmetric Hydrogenation. J. Am. Chem. Soc.1998 , 120 (8), 1635–1636. [Link]

    • Gridnev, I. D.; Yasutake, M.; Higashi, N.; Imamoto, T. Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism. J. Am. Chem. Soc.2001 , 123 (22), 5268–5276. [Link]

    • Clark, T. P.; Landis, C. R. Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (15), 5428–5432. [Link]

    • Landis, C. R.; Jin, W.; Owen, J. S. Asymmetric Hydroformylation of Z-Enamides and Enol Esters with Rhodium-Bisdiazaphos Catalysts. J. Am. Chem. Soc.2014 , 136 (41), 14583–14588. [Link]

    • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

    Sources

    Comparative

    Analytical Precision in Asymmetric Catalysis: Chiral Gas Chromatography for DiazaPhos-SPE Reaction Products

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The development of highly selective chiral ligands is the cornerstone of modern asymmetric synthesis. Among these, the bisdiazaphospho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

    The development of highly selective chiral ligands is the cornerstone of modern asymmetric synthesis. Among these, the bisdiazaphospholane class—specifically Bis[(S,S,S)-DiazaPhos-SPE]—has demonstrated exceptional catalytic efficiency in rhodium-catalyzed asymmetric hydroformylation (AHF) and copper-catalyzed allylation reactions [1, 2]. However, the true utility of any chiral catalyst is inextricably linked to the analytical methodologies used to quantify its stereochemical output.

    For the volatile, low-molecular-weight products typically generated in DiazaPhos-SPE reactions (such as branched aldehydes and homoallylic alcohols), determining the enantiomeric excess ( ee ) requires a technique that balances high resolution, sensitivity, and speed. This guide provides an in-depth mechanistic comparison of Chiral Gas Chromatography (GC) against alternative methods, complete with field-validated protocols for analyzing DiazaPhos-SPE reaction mixtures.

    The Analytical Challenge: Selecting the Right Modality

    The products of DiazaPhos-SPE-catalyzed asymmetric hydroformylation are often small, volatile, and thermally stable organic molecules (e.g., tetrasubstituted aldehydes derived from acrylates or vinyl acetate) [2, 3]. When determining the ee of these specific analytes, researchers typically choose between Chiral GC, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

    Why Chiral GC Excels for DiazaPhos-SPE Products

    Chiral GC utilizes capillary columns coated with an optically active stationary phase (CSP), most commonly derivatized cyclodextrins (e.g., Supelco's Beta Dex 225) [3]. The causality behind its superior performance for AHF products lies in the thermodynamics of the separation:

    • Volatility Compatibility: Unlike HPLC, which requires the analyte to be solvated and interacting with a bulky CSP, GC relies on the vapor pressure of the volatile aldehydes. The transient, reversible diastereomeric interactions (hydrogen bonding, dipole-dipole, and London dispersion forces) between the gaseous enantiomers and the cyclodextrin cavity lead to distinct retention times ( tR​ ) [4].

    • Avoidance of Derivatization: Many AHF products lack the strong chromophores required for UV detection in HPLC. GC equipped with a Flame Ionization Detector (FID) provides universal, highly sensitive detection of carbon-containing compounds without the need for pre-column derivatization, preventing accidental kinetic resolution or racemization during workup [5].

    Quantitative Comparison of Analytical Modalities

    The following table synthesizes the performance metrics of the primary ee determination methods, specifically contextualized for volatile asymmetric reaction products.

    FeatureChiral Gas Chromatography (GC)Chiral HPLCNMR with Chiral Discriminating Agents
    Primary Separation Mechanism Differential vapor-phase interaction with cyclodextrin/amino acid CSPs.Differential liquid-phase partitioning with polysaccharide-based CSPs.Formation of diastereomeric complexes in solution.
    Optimal Analyte Profile Volatile, thermally stable, low-to-medium polarity (e.g., aldehydes, alcohols).Non-volatile, high molecular weight, strong chromophores.Requires isolated, highly pure samples; functional groups for coordination.
    Resolution & Sensitivity Baseline separation (pg to fg range via FID/MS) [6].Excellent (ng to pg range via UV/PDA) [6].Lower resolution; peak overlap common. High sample concentration needed.
    Analysis Time 5 – 20 minutes per sample.10 – 30 minutes per sample.2 – 10 minutes (excluding extensive sample prep) [6].
    DiazaPhos-SPE Suitability Optimal. Directly analyzes crude volatile AHF products [3].Sub-optimal. Often requires derivatization for UV detection.Sub-optimal. Requires rigorous purification prior to analysis.

    Experimental Protocol: Chiral GC Determination of ee

    To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for determining the ee of a branched aldehyde produced via Rh/DiazaPhos-SPE catalyzed hydroformylation of vinyl acetate.

    Materials & Instrumentation
    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and split/splitless injector.

    • Column: Supelco Beta Dex 225 (fused silica capillary, 30 m × 0.25 mm ID, 0.25 µm film thickness) [3].

    • Carrier Gas: High-purity Helium (constant flow mode, 1.5 mL/min).

    • Sample: Crude reaction mixture of the DiazaPhos-SPE hydroformylation, filtered through a short silica plug using pentane/ether to remove the Rh-catalyst.

    Step-by-Step Methodology
    • System Equilibration:

      • Install the Beta Dex 225 column. Set the injector temperature to 220 °C and the FID temperature to 250 °C.

      • Causality: Temperatures must be high enough to ensure instantaneous vaporization of the sample but kept below the thermal degradation limit of the cyclodextrin CSP (typically 230 °C).

    • Method Programming (Temperature Ramp):

      • Initial oven temperature: 100 °C, hold for 5 minutes.

      • Ramp: 4 °C/min to 160 °C.

      • Hold: 160 °C for 2 minutes.

      • Causality: The initial isothermal hold allows the volatile branched and linear aldehyde isomers to partition into the stationary phase. The slow ramp (4 °C/min) provides the necessary thermodynamic resolution to separate the transient diastereomeric complexes formed between the (R)- and (S)-enantiomers and the chiral cyclodextrin cavity [3].

    • Validation via Racemic Standard (Crucial Step):

      • Inject 1.0 µL of a racemic mixture of the target aldehyde (split ratio 50:1).

      • Verify baseline separation of the two enantiomeric peaks. Ensure the integration ratio is strictly 50:50 (± 0.5%). This validates that the detector response is linear and the column is not exhibiting chiral bias.

    • Sample Injection & Data Acquisition:

      • Inject 1.0 µL of the filtered DiazaPhos-SPE reaction sample.

      • Identify the peaks based on the retention times established by the racemic standard (e.g., tR​(S) = 6.7 min, tR​(R) = 8.5 min) [3].

    • Calculation of Enantiomeric Excess:

      • Integrate the area under the curve (AUC) for both peaks.

      • Calculate ee using the formula: ee(%)=AUCmajor​+AUCminor​∣AUCmajor​−AUCminor​∣​×100

    Workflow Visualization

    The following diagram maps the logical progression from the DiazaPhos-SPE catalytic reaction through the self-validating GC analytical workflow.

    GC_Workflow Reaction Rh/DiazaPhos-SPE Asymmetric Hydroformylation Workup Silica Plug Filtration (Remove Catalyst) Reaction->Workup GC_Method Chiral GC Separation (Beta Dex 225, Temp Ramp) Workup->GC_Method Racemate Racemic Standard Injection (50:50 Validation) Racemate->GC_Method Validates Method Detection FID Detection & Peak Integration GC_Method->Detection Result Calculate Enantiomeric Excess (ee %) Detection->Result

    Caption: Workflow for validating and determining enantiomeric excess of DiazaPhos-SPE products via Chiral GC.

    Conclusion

    For reactions utilizing highly selective ligands like Bis[(S,S,S)-DiazaPhos-SPE], Chiral Gas Chromatography remains the gold standard for analyzing volatile products. By leveraging the thermodynamic interactions within chiral stationary phases like derivatized cyclodextrins, GC provides a rapid, highly sensitive, and derivatization-free method to accurately quantify stereocontrol, thereby accelerating the optimization of asymmetric catalytic cycles.

    References

    • Organic Reactions Catalyzed by Copper(I) Hydride Complexes. DSpace@MIT. Available at:[Link]

    • α-Tetrasubstituted aldehydes through electronic and strain-controlled branch-selective stereoselective hydroformylation. PubMed Central (PMC). Available at:[Link]

    • Improving Accessibility of Asymmetric Hydroformylation through Ligand Libraries and Immobilization. University of Wisconsin–Madison. Available at:[Link]

    • Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at:[Link]

    • Determination of enantiomeric excess. Imperial College London. Available at:[Link]

    Validation

    Evaluating Turnover Number (TON) in Asymmetric Hydroformylation: Rh-DiazaPhos-SPE vs. Conventional Catalysts

    Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The TON Bottleneck in Asymmetric Catalysis Asymmetric hydroformylati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Introduction: The TON Bottleneck in Asymmetric Catalysis

    Asymmetric hydroformylation (AHF) is a highly atom-economical transformation essential for synthesizing chiral aldehydes—versatile building blocks for pharmaceuticals, agrochemicals, and fine chemicals. While conventional rhodium catalysts modified with ligands like BINAPHOS or BIPHEPHOS have historically dominated this space, the industrial viability of AHF is strictly governed by two metrics: Turnover Number (TON) (catalyst longevity) and Turnover Frequency (TOF) (catalytic speed).

    The emergence of the Rh-DiazaPhos-SPE (bis[(S,S,S)-DiazaPhos]-SPE) catalyst system has redefined efficiency benchmarks. By structurally tuning the electronic properties of the ligand, this system achieves remarkable TONs of up to 100,000 and TOFs approaching 20,000 h⁻¹ (1)[1]. This guide provides a rigorous, data-driven comparison of Rh-DiazaPhos-SPE against conventional alternatives, detailing the mechanistic causality and self-validating experimental protocols required for accurate TON evaluation.

    Mechanistic Causality: Why DiazaPhos Outperforms Conventional Ligands

    The catalytic efficiency of a rhodium-catalyzed hydroformylation system depends on the delicate balance between ligand basicity, steric constraints, and the stability of the active trigonal bipyramidal Rh-hydride complex (2)[2].

    • Rh-DiazaPhos-SPE: Diazaphospholane ligands feature strong electron-withdrawing groups on the phosphorus atoms. This reduced basicity facilitates the rapid dissociation of carbon monoxide (CO) from the rhodium center—the rate-limiting step in most AHF catalytic cycles. Consequently, alkene coordination and subsequent migratory insertion occur at highly accelerated rates[2]. Furthermore, the rigid steric environment prevents the formation of inactive rhodium clusters, extending catalyst lifetime and pushing TONs to 100,000[1].

    • Rh-BINAPHOS: An unsymmetrical phosphine-phosphite ligand that achieves excellent enantioselectivities (up to 96% ee for styrene) (3)[3]. However, the stronger σ-donation from the phosphine moiety slows down CO dissociation compared to DiazaPhos. This limits TOFs to 100–500 h⁻¹ and caps TONs at ~10,000 before catalyst deactivation occurs via oxidation or ligand degradation[3].

    • Rh-BIPHEPHOS: A bisphosphite ligand renowned for high regioselectivity toward linear aldehydes in tandem isomerization-hydroformylation. While highly effective for internal olefins, its susceptibility to hydrolysis and oxidation limits its recyclability, often capping functional TONs around 5,190 in continuous distillation processes (4)[4].

    Quantitative Performance Comparison

    The following table summarizes the performance of these catalysts under optimized conditions. The data clearly illustrates the superior longevity and velocity of the DiazaPhos system.

    Catalyst SystemPrimary SubstrateRegioselectivityEnantioselectivity (ee)Max Reported TONTOF (h⁻¹)
    Rh-DiazaPhos-SPE Styrene>99.0% (Branched)94–96%100,000 ~20,000
    Rh-BINAPHOS Styrene90% (Branched)96%~10,000~100–500
    Rh-BIPHEPHOS Internal Olefins>95% (Linear)N/A (Achiral)~5,190~600

    Catalytic Workflow & TON Preservation Logic

    G A Precatalyst Rh(acac)(CO)2 + Ligand B Active Species RhH(CO)2(Ligand) A->B Syngas (H2/CO) C Alkene Coordination (Rate Determining) B->C CO Dissociation F Deactivation (Oxidation/Clustering) B->F Low Syngas Pressure (Conventional Catalysts) D Migratory Insertion (Regio/Enantio-determining) C->D DiazaPhos: Fast BINAPHOS: Slow E Product Release Aldehyde Formation D->E H2/CO Addition E->B Catalyst Turnover (TON)

    Catalytic cycle of Rh-mediated hydroformylation highlighting the TON preservation mechanism.

    Experimental Protocols: A Self-Validating Workflow for TON Evaluation

    To objectively evaluate TON, the experimental design must eliminate mass transfer limitations and prevent premature catalyst deactivation. The following protocol establishes a self-validating system where in situ monitoring confirms the active species concentration, and internal standards validate the final conversion without workup losses.

    Step 1: Catalyst Preparation and Activation (Glovebox)
    • Causality: Rhodium-phosphorus complexes are highly susceptible to oxidation[4]. Preparing the catalyst in a nitrogen-filled glovebox ensures the initial active species concentration is exact, which is mathematically critical for calculating an accurate TON.

    • Procedure: In a glass reactor liner, combine Rh(acac)(CO)₂ (0.001 mol%) and bis[(S,S,S)-DiazaPhos]-SPE in a 1:1.2 molar ratio. Dissolve the mixture in anhydrous, degassed toluene (or run solvent-free if substrate acts as the solvent).

    Step 2: Substrate Addition and Internal Standardization
    • Causality: Using an internal standard allows for precise GC-FID quantification of the aldehyde product. Relying on isolated yields for TON calculations is fundamentally flawed due to unavoidable mass losses during column chromatography or distillation.

    • Procedure: Add the alkene substrate (e.g., styrene) to achieve a Substrate/Catalyst (S/C) ratio of 100,000:1. Add 1.0 equivalent of n-undecane as the internal standard.

    Step 3: High-Pressure Reaction and In Situ Monitoring
    • Causality: High syngas pressure is essential to maintain the equilibrium toward the active rhodium hydride species and prevent the precipitation of inactive rhodium clusters[3]. In situ High-Pressure Infrared Spectroscopy (HP-IR) is used to monitor the characteristic Rh-H and Rh-CO stretching frequencies, self-validating that the catalyst remains active throughout the run[2].

    • Procedure: Transfer the sealed liner to a high-pressure autoclave. Purge the system three times with syngas (CO/H₂ = 1:1). Pressurize the reactor to 20 bar. Heat the reactor to 60 °C with vigorous stirring (1000 rpm to eliminate gas-liquid mass transfer limits). Monitor the reaction via HP-IR until substrate consumption ceases.

    Step 4: Quenching and Quantitative Analysis
    • Causality: Rapid cooling and venting halt the reaction immediately, ensuring that the measured TOF accurately reflects the specific reaction timeframe.

    • Procedure: Cool the autoclave to 0 °C using an ice bath and slowly vent the syngas. Analyze the crude mixture via GC-FID (to determine conversion, TON, and regioselectivity) and Chiral HPLC (to determine enantiomeric excess).

    Conclusion

    The integration of DiazaPhos-SPE ligands into rhodium-catalyzed hydroformylation represents a paradigm shift in asymmetric catalysis. By electronically tuning the ligand to accelerate CO dissociation, the Rh-DiazaPhos-SPE system outpaces conventional catalysts like Rh-BINAPHOS and Rh-BIPHEPHOS by orders of magnitude in both TOF and TON. For drug development professionals scaling up chiral aldehyde synthesis, transitioning to DiazaPhos-based systems offers a robust, high-throughput alternative that minimizes precious metal loading while maximizing product purity.

    References

    • Highly Enantioselective Hydroformylation of Alkenes. Sigma-Aldrich.
    • Solvent-Free Asymmetric Olefin Hydroformylation Catalyzed by Highly Cross-Linked Polystyrene-Supported (R,S)-BINAPHOS−Rh(I) Complex. Journal of the American Chemical Society.
    • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society.
    • Studying the Recycling and Deactivation of Rh/Biphephos Complexes in the Isomerization–Hydroformylation Tandem Reaction. ACS Sustainable Chemistry & Engineering.

    Sources

    Safety & Regulatory Compliance

    Safety

    Bis[(S,S,S)-DiazaPhos-SPE] proper disposal procedures

    Standard Operating Procedure: Deactivation and Disposal of Bis[(S,S,S)-DiazaPhos-SPE] Executive Summary & Chemical Context Bis[(S,S,S)-DiazaPhos-SPE] is a highly active, electron-rich chiral 3,4-diazaphospholane ligand p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Deactivation and Disposal of Bis[(S,S,S)-DiazaPhos-SPE]

    Executive Summary & Chemical Context

    Bis[(S,S,S)-DiazaPhos-SPE] is a highly active, electron-rich chiral 3,4-diazaphospholane ligand pioneered by Landis and Clark[1]. It is predominantly utilized in transition-metal-catalyzed asymmetric hydroformylation and allylic alkylation, often complexed with precious metals like Rhodium (Rh) or Palladium (Pd)[2][3].

    For drug development professionals and scale-up chemists, the disposal of spent DiazaPhos-SPE reaction mixtures presents a dual hazard: the environmental toxicity and reactivity of the organophosphorus ligand, and the heavy metal contamination from the catalyst[4]. Proper disposal requires a self-validating protocol that systematically deactivates the phosphorus lone pair and isolates the transition metal for safe processing or recovery.

    The Causality of the Quenching Protocol

    As a standard practice in organometallic chemistry, free or partially dissociated phosphine ligands must never be disposed of directly into organic waste streams. The unshared electron pair on the phosphorus atom is highly nucleophilic and prone to uncontrolled, exothermic oxidation if exposed to air or incompatible chemical waste.

    The Chemical Logic: We utilize an oxidative quench using hydrogen peroxide ( H2​O2​ ) or sodium hypochlorite (bleach). This deliberately forces the oxidation of the phosphine to a highly stable, non-reactive phosphine oxide ( R3​P=O )[5]. Following oxidation, a liquid-liquid extraction is employed. The oxidized DiazaPhos-SPE ligand partitions selectively into the organic phase, while the transition metal (which is oxidized to a metal oxide or salt) precipitates or partitions into the aqueous phase[4][6]. This allows for regulatory-compliant segregation of halogenated organic waste from heavy metal waste.

    Step-by-Step Deactivation and Disposal Protocol

    Prerequisites: All procedures must be conducted in a certified chemical fume hood. Ensure appropriate PPE (nitrile gloves, lab coat, safety goggles) is worn.

    • Step 1: Thermal Stabilization and Dilution

      • Cool the spent catalytic reaction mixture to 0°C – 5°C using an ice bath.

      • Dilute the mixture with a halogenated solvent such as dichloromethane (DCM) to reduce the concentration of the ligand to <0.1 M. This mitigates the risk of a thermal runaway during the exothermic quenching step.

    • Step 2: Oxidative Quenching

      • Slowly, dropwise, add an excess of 10% aqueous Hydrogen Peroxide ( H2​O2​ ) or 5% Sodium Hypochlorite (NaOCl) to the vigorously stirring mixture[4].

      • Causality Check: You will observe mild effervescence and a potential color change as the metal catalyst decomposes and the ligand oxidizes. Maintain stirring for at least 2 hours at room temperature to ensure complete conversion to the phosphine oxide[5].

    • Step 3: Phase Separation and Metal Precipitation

      • Transfer the quenched mixture to a separatory funnel. Add deionized water to ensure a clear phase separation.

      • The oxidized Bis[(S,S,S)-DiazaPhos-SPE] will remain in the lower organic (DCM) layer.

      • The transition metal (Pd or Rh) will typically form an insoluble oxide precipitate at the phase interface or dissolve into the upper aqueous layer[6].

    • Step 4: Segregation and Labeling

      • Organic Phase: Drain the lower organic layer. Dispose of this in a container strictly labeled as "Halogenated Organic Waste - Contains Phosphine Oxides."

      • Aqueous Phase & Precipitate: Filter the aqueous layer to capture any solid metal oxides. Dispose of the filtrate and the filter cake in a container labeled "Aqueous Heavy Metal Waste (Pd/Rh)."

    Process Data & Visual Indicators

    Summarized below are the stoichiometric guidelines and expected visual indicators to validate the success of the quenching process.

    ParameterSpecification / ObservationCausality / Rationale
    Oxidant Ratio 3:1 to 5:1 molar excess (Oxidant : Ligand)Ensures complete oxidation of both phosphorus centers in the bis-phosphine ligand.
    Temperature 0°C initially, warming to 20°CControls the exothermic formation of the P=O bond and prevents solvent boil-off.
    Visual Cue (Quench) Mild bubbling, color shift (e.g., dark brown to pale yellow/orange)Indicates the breakdown of the metal-ligand complex and oxidation of the metal center.
    Phase Partitioning Clear boundary between DCM (bottom) and Water (top)Validates the successful separation of the organic ligand from the inorganic metal salts.

    Disposal Workflow Visualization

    Below is the logical workflow for processing Bis[(S,S,S)-DiazaPhos-SPE] waste streams to ensure environmental compliance and safety.

    G Spent Spent Reaction Mixture (DiazaPhos-SPE + Pd/Rh Catalyst) Quench Oxidative Quench (Add 10% H2O2 or NaOCl at 0°C) Spent->Quench Extract Liquid-Liquid Extraction (Dichloromethane / H2O) Quench->Extract Organic Organic Phase (Oxidized Ligand in DCM) Extract->Organic Aqueous Aqueous Phase & Precipitate (Metal Oxides / Salts) Extract->Aqueous Incineration Halogenated Organic Waste (Incineration) Organic->Incineration Recovery Heavy Metal Waste (Pd/Rh Recovery) Aqueous->Recovery

    Workflow for the oxidative deactivation and phase segregation of DiazaPhos-SPE reaction mixtures.

    References

    • Sigma-Aldrich. Diazaphospholane Ligands for Catalytic Asymmetric Transformations. Retrieved from [1]

    • Clark, T. P., & Landis, C. R. (2003). Resolved Chiral 3,4-Diazaphospholanes and Their Application to Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society. Retrieved from [7]

    • US Patent 20080021245A1. Process for recovering phosphorus ligands from metal complexes having phosphine ligands. Retrieved from [4]

    • Chemical Society Reviews (2021). The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing. Retrieved from [5]

    Sources

    Retrosynthesis Analysis

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    Method

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    Feasible Synthetic Routes

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